Product packaging for trans-2-Chloro-9-(3-(dimethylamino)propylidene)thioxanthene, hydrochloride(Cat. No.:CAS No. 113-59-7)

trans-2-Chloro-9-(3-(dimethylamino)propylidene)thioxanthene, hydrochloride

カタログ番号: B001288
CAS番号: 113-59-7
分子量: 352.3 g/mol
InChIキー: YWKRLOSRDGPEJR-FJUODKGNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Chlorprothixene is a first-generation typical antipsychotic of the thioxanthene class, first introduced for clinical application in 1959. It functions primarily as a broad-spectrum receptor antagonist, providing a valuable tool for researching dopaminergic and serotonergic pathways in the central nervous system. Main Applications & Research Value Neurological & Psychiatric Research: As a potent antagonist of postsynaptic dopamine D1, D2, and D3 receptors in the brain, Chlorprothixene is used to model and study the dopaminergic hypothesis of schizophrenia and other psychotic disorders. Its strong sedative properties, mediated through histamine H1 receptor blockade, also make it relevant for investigations into anxiety, agitation, and sleep mechanisms. Metabolic & Cardiovascular Safety Studies: Recent large-scale cohort studies have associated low-dose Chlorprothixene use with an increased risk of cardiometabolic adverse events, including diabetes and major adverse cardiovascular events (MACE), providing a basis for its use in comparative safety research and studies of metabolic side effects of psychoactive drugs. Receptor Profiling and Signal Transduction: Its affinity for a wide range of receptors, including serotonergic (5-HT 2A , 5-HT 2C , 5-HT 6 , 5-HT 7 ), muscarinic, and adrenergic α1 receptors, makes Chlorprothixene a useful compound for profiling the pharmacological activity of new neurotropic compounds and studying complex receptor interaction networks. Mechanism of Action The primary mechanism of action of Chlorprothixene is the blockade of postsynaptic mesolimbic dopaminergic D1 and D2 receptors, which is believed to underlie its antipsychotic efficacy. Its extensive secondary pharmacology contributes to both its therapeutic profile and side effects: antagonism at serotonin 5-HT2 receptors may alleviate negative symptoms and mitigate extrapyramidal side effects; histamine H1 receptor blockade causes sedation; and muscarinic acetylcholine receptor antagonism leads to anticholinergic effects. This multi-receptor profile is similar to that of clozapine and olanzapine, offering a classic comparator in pharmacological studies. Note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19Cl2NS B001288 trans-2-Chloro-9-(3-(dimethylamino)propylidene)thioxanthene, hydrochloride CAS No. 113-59-7

3D Structure of Parent

Interactive Chemical Structure Model





特性

Key on ui mechanism of action

Chlorprothixene blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain;  depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
...IT CAN BE EXPECTED TO DEPRESS THE CNS AT THE SUBCORTICAL LEVEL OF THE BRAIN, THE MIDBRAIN, & THE BRAIN STEM RETICULAR FORMATION.
.../IT/ IS MORE ACTIVE THAN CHLORPROMAZINE IN INHIBITING POSTURAL REFLEXES & MOTOR COORDINATION & LESS ACTIVE IN ANTIHISTAMINIC EFFECTS. CHLORPROTHIXENE POSSESSES SEDATIVE, ADRENOLYTIC, HYPOTHERMIC, ANTICHOLINERGIC, & ANTIEMETIC PROPERTIES.
Thioxanthenes are thought to benefit psychotic conditions by blocking postsynaptic dopamine receptors in the brain. They also produce an alpha-adrenergic blocking effect and depress the release of most hypothalamic and hypophyseal hormones. However, the concentration of prolactin is increased due to blockade of prolactin inhibitory factor (PIF), which inhibits the release of prolactin from the pituitary gland. /Thioxanthenes/
Chlorprothixene also inhibits the medullary chemoreceptor trigger zone to produce an antiemetic effect, and is also thought to cause an indirect reduction of stimuli to the brain stem reticular system to produce a sedative effect.

CAS番号

113-59-7

分子式

C18H19Cl2NS

分子量

352.3 g/mol

IUPAC名

(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+;

InChIキー

YWKRLOSRDGPEJR-FJUODKGNSA-N

異性体SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

正規SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

外観

Solid powder

Color/Form

Pale yellow crystals.

melting_point

97.5 °C

他のCAS番号

113-59-7

物理的記述

Solid

ピクトグラム

Acute Toxic

賞味期限

SENSITIVE TO LIGHT & AIR

溶解性

>52.8 [ug/mL] (The mean of the results at pH 7.4)

同義語

Chlorprothixene
Chlorprotixen
Taractan

製品の起源

United States

Historical Context and Evolution of Chlorprothixene Research

Genesis and Early Development within Thioxanthene (B1196266) Antipsychotics

Chlorprothixene holds a notable position as the first thioxanthene antipsychotic to be synthesized. wikipedia.orgapexbt.com Its development in the late 1950s marked a key step in psychopharmacology. The thioxanthenes are a class of typical antipsychotic drugs that are chemically closely related to the phenothiazines. nih.govwikipedia.org The primary structural difference is the substitution of the nitrogen atom at position 10 in the central ring of phenothiazines with a carbon atom in thioxanthenes, which is connected to the side chain via a double bond. wikipedia.org

The synthesis of thioxanthenes, including chlorprothixene, was driven by the hope of creating compounds that would be devoid of some of the toxic effects observed with earlier antipsychotics like chlorpromazine (B137089). nih.govencyclopedia.pub Intensive studies into the synthesis and properties of thioxanthenes began in the late 1950s. nih.gov Chlorprothixene was officially introduced by the pharmaceutical company Lundbeck in 1959. wikipedia.orgwikiwand.com This event established it as a first-generation antipsychotic with a long history of clinical experience. bionity.com The thioxanthene class itself is one of the three major groups of traditional antipsychotics, alongside phenothiazines and butyrophenones. encyclopedia.pub

Pioneering Clinical Investigations and Initial Pharmacological Characterization

Following its introduction in 1959, chlorprothixene became the subject of extensive clinical study. bionity.comnih.gov A review of literature published in the two decades after its launch, encompassing studies on a total of 11,487 patients, concluded that chlorprothixene was a broad-spectrum neuroleptic with good therapeutic effects. nih.gov Early clinical investigations focused on its efficacy in treating psychotic disorders such as schizophrenia and acute mania in bipolar disorders. bionity.comdrugbank.com These studies from the mid-20th century were crucial in establishing its place in psychiatric medicine. patsnap.com

Initial pharmacological characterization revealed that chlorprothixene's mechanism of action involves the antagonism of multiple neurotransmitter receptors in the brain. patsnap.compatsnap.com It is a potent antagonist at dopamine (B1211576) D1 and D2 receptors, which is central to its antipsychotic effects. patsnap.comt3db.ca Furthermore, it blocks several other receptors, which contributes to its broad pharmacological profile. drugbank.compatsnap.com These include serotonin (B10506) (5-HT2), histamine (B1213489) (H1), muscarinic acetylcholine (B1216132), and alpha1-adrenergic receptors. wikipedia.orgbionity.comdrugbank.com The antagonism of 5-HT2 receptors is thought to contribute to its anxiolytic properties and potentially mitigate some of the extrapyramidal side effects associated with pure dopamine antagonists. bionity.compatsnap.com Its strong binding to H1 receptors is responsible for its sedative effects. patsnap.com

A notable finding from early clinical experience was the relatively low incidence of extrapyramidal symptoms (EPS) compared to other typical antipsychotics. wikipedia.orgnih.gov One comprehensive review found that among 11,487 patients, only 1.02% exhibited extrapyramidal symptoms. nih.gov This lower rate of EPS is attributed to its potent antagonism of muscarinic acetylcholine receptors. wikipedia.org

Table 1: Receptor Binding Affinity of Chlorprothixene This table shows the binding affinity (Ki in nM) of Chlorprothixene to various neurotransmitter receptors. Lower Ki values indicate stronger binding.

Receptor Ki (nM)
Dopamine D1 5.6
Dopamine D2 5.6
Dopamine D3 5.6
Serotonin 5-HT2A 4.5
Serotonin 5-HT2C 4.5
Histamine H1 3.8
Muscarinic M1-M5 22
Alpha-1 Adrenergic -

Data sourced from multiple studies, values represent an average or composite. wikipedia.orgnih.gov

Structural Modifications and Analog Development in Relation to Chlorprothixene

Chlorprothixene's discovery paved the way for the development of other thioxanthene derivatives. wikipedia.org As a ring analog of phenothiazines, its structure served as a template for further chemical exploration. carewellpharma.inimperfectpharmacy.shop The neuroleptic potency of thioxanthenes is highly dependent on the structure of the side chain at position 9 of the central ring. nih.govencyclopedia.pub For instance, compounds with piperazine-containing side chains, such as flupenthixol (B1673465) and thiothixene (B151736), were found to be more potent neuroleptics than those with a dimethylaminopropyl side chain like chlorprothixene. nih.govencyclopedia.pub

Several important derivatives and analogs have been developed based on the thioxanthene scaffold. These include:

Clopenthixol

Flupenthixol

Thiothixene wikipedia.orgdrugbank.com

Zuclopenthixol wikipedia.org

Notably, research has also led to the development of compounds derived from the structural modification of chlorprothixene itself. Reports indicate that the antidepressants lometraline, tametraline, and the widely-used selective serotonin reuptake inhibitor (SSRI) sertraline (B1200038) were derived from chlorprothixene's molecular structure. wikipedia.org

Table 2: Key Thioxanthene Derivatives This table lists some of the major derivatives of thioxanthene that have been used clinically.

Compound Name Class
Chlorprothixene Thioxanthene
Clopenthixol Thioxanthene
Flupenthixol Thioxanthene
Thiothixene Thioxanthene
Zuclopenthixol Thioxanthene

Source: wikipedia.org

Pharmacological Mechanisms of Action of Chlorprothixene

Neurotransmitter Receptor Antagonism and Affinity Profiling

Chlorprothixene, a typical antipsychotic of the thioxanthene (B1196266) class, exerts its therapeutic and secondary effects through potent antagonism of a wide array of neurotransmitter receptors. bionity.compatsnap.com Its clinical profile is a direct consequence of its binding affinities for specific receptor subtypes, particularly within the dopaminergic and serotonergic systems. bionity.compatsnap.com The compound's ability to modulate multiple neurotransmitter pathways defines its efficacy in treating psychiatric conditions. patsnap.com

Chlorprothixene demonstrates a strong binding affinity for all five subtypes of dopamine (B1211576) receptors (D1-D5). wikipedia.org It acts as an antagonist at these sites, blocking the action of the endogenous neurotransmitter, dopamine. drugbank.comnih.gov This blockade is central to its primary antipsychotic effects. The affinity of Chlorprothixene for these receptors varies, with a particularly high affinity for the D2 receptor, a key target for antipsychotic medications. patsnap.comnih.gov

Research findings indicate strong binding affinities of Chlorprothixene to several dopamine receptors, with Ki values reported as 18 nM for D1, 2.96 nM for D2, 4.56 nM for D3, and 9 nM for D5. targetmol.comselleckchem.com

Chlorprothixene Dopamine Receptor Binding Affinities

Receptor Binding Affinity (Ki, nM)
D1 18 targetmol.comselleckchem.com
D2 2.96 targetmol.comselleckchem.com
D3 4.56 targetmol.comselleckchem.com
D4 N/A
D5 9 selleckchem.com

A lower Ki value indicates a stronger binding affinity.

Dopamine receptors are classified into two major subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govtocris.com These subfamilies are coupled to different G-proteins and thus trigger distinct intracellular signaling cascades. nih.gov

D1-like receptors are typically coupled to the Gs protein, and their activation stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). nih.govtocris.com D1 receptor activation is also involved in calcium signaling, positively coupling to L-type calcium channels. nih.gov

D2-like receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity. nih.gov By antagonizing these receptors, Chlorprothixene prevents dopamine-mediated modulation of these critical signaling pathways.

The primary antipsychotic effects of Chlorprothixene, particularly against the positive symptoms of schizophrenia such as hallucinations and delusions, are attributed to its potent blockade of D2 receptors in the mesolimbic pathway. patsnap.compsychopharmacologyinstitute.com This neural tract, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens and other limbic areas, is crucial for motivation, reward, and emotion. psychopharmacologyinstitute.com The dopamine hypothesis of schizophrenia posits that hyperactivity of this pathway underlies the positive symptoms of the disorder. psychopharmacologyinstitute.comnih.gov By acting as a D2 antagonist, Chlorprothixene reduces this excessive dopaminergic neurotransmission, thereby alleviating these symptoms. patsnap.compsychopharmacologyinstitute.com All effective antipsychotic drugs demonstrate the ability to decrease dopamine signaling. psychopharmacologyinstitute.com

Chlorprothixene's antagonism of dopamine receptors extends to pathways that regulate endocrine function, notably depressing the release of certain hypothalamic and hypophyseal hormones. drugbank.comnih.gov The most significant of these effects occurs in the tuberoinfundibular pathway, which consists of dopamine neurons projecting from the hypothalamus to the pituitary gland. psychopharmacologyinstitute.com In this pathway, dopamine acts as the primary prolactin inhibitory factor (PIF), tonically suppressing the release of prolactin from the anterior pituitary. nih.govpsychopharmacologyinstitute.com By blocking D2 receptors in this system, Chlorprothixene disinhibits prolactin secretion, leading to an increase in its plasma concentration. nih.govpsychopharmacologyinstitute.com

Furthermore, psychotropic medications, including antipsychotics, can alter the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov They can influence the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary, which in turn regulates cortisol release from the adrenal glands. nih.govdoctorlib.org Dysregulation of the HPA axis is frequently observed in patients with schizophrenia. unl.pt

In addition to its dopaminergic activity, Chlorprothixene possesses a broad pharmacological profile that includes potent antagonism at several serotonin (B10506) (5-HT) receptor subtypes. patsnap.com It exhibits strong blocking effects at 5-HT2, 5-HT6, and 5-HT7 receptors, which contributes significantly to its therapeutic effects and distinguishes it from purely dopaminergic antagonists. patsnap.comwikipedia.orgselleckchem.com This multi-receptor action is thought to be responsible for its anxiolytic properties and may help mitigate some of the side effects associated with strong dopamine blockade. bionity.compatsnap.com

Research shows Chlorprothixene has a high affinity for several serotonin receptors, with Ki values of 9.4 nM for 5-HT2A, 3 nM for the murine 5-HT6 receptor, and 5.6 nM for the murine 5-HT7 receptor. targetmol.comselleckchem.com

Chlorprothixene Serotonin Receptor Binding Affinities

Receptor Binding Affinity (Ki, nM)
5-HT2A 9.4 selleckchem.com
5-HT6 (murine) 3 targetmol.com
5-HT7 (murine) 5.6 targetmol.com

A lower Ki value indicates a stronger binding affinity.

The anxiolytic and potential antidepressant effects of Chlorprothixene are linked to its antagonism of serotonin receptors. bionity.comwikipedia.org Blockade of 5-HT2 receptors, in particular, is associated with anxiolysis. bionity.com The antagonism of 5-HT2C receptors is believed to play a role, as excessive stimulation of these receptors can reduce dopaminergic activity, and blocking them may reverse this effect. nih.govcolumbiapsychiatry.org

Furthermore, the 5-HT7 receptor has gained attention as a target for mood disorders, and preclinical data suggest that 5-HT7 receptor antagonists possess antidepressant-like properties. nih.gov Similarly, antagonism of the 5-HT6 receptor is being investigated as a therapeutic strategy for improving cognitive deficits, which are often a component of depressive disorders. researchgate.net

Chlorprothixene's potent antagonism of serotonin 5-HT2A receptors is believed to contribute to the alleviation of the negative symptoms of schizophrenia (e.g., social withdrawal, lack of motivation). patsnap.com This action may also be responsible for mitigating the extrapyramidal side effects (EPS), such as pseudoparkinsonism, that are commonly associated with first-generation antipsychotics that are pure dopamine antagonists. patsnap.com The mechanism is thought to involve the 5-HT2A receptor's modulation of dopamine release in the nigrostriatal pathway. By blocking these serotonin receptors, Chlorprothixene may indirectly increase dopamine availability in this motor pathway, counteracting the motor-inhibiting effects of its own D2 receptor blockade and resulting in a lower incidence of EPS compared to other typical antipsychotics. patsnap.comwikipedia.org

Histaminergic H1 Receptor Antagonism and Neurobiological Implications

The histaminergic system helps maintain an alert state; therefore, its blockade by H1 antagonists leads to central nervous system depression. nih.govwikipedia.org This antagonism is not unique to chlorprothixene but is a common feature of many first-generation antipsychotics and antihistamines, contributing to their sedative properties. nih.govnih.gov The sedative effects of H1 receptor antagonists are directly correlated with their affinity for the H1 receptor. nih.gov

The primary neurobiological implication of H1 receptor antagonism is sedation. wikipedia.orgwikipedia.org Histamine (B1213489) enhances behavioral arousal by depolarizing cortical neurons through H1 receptors. nih.govubc.ca This process involves the reduction of a background "leakage" potassium current, which increases the neuron's likelihood of firing. nih.gov

Chlorprothixene, by blocking these H1 receptors, prevents histamine from exerting its excitatory influence, leading to a state of drowsiness and reduced alertness. wikipedia.orgnih.gov This mechanism is a key reason for the compound's strong sedative activity. wikipedia.org The sedative property is so linked to H1 antagonism that it is a defining characteristic used to differentiate first-generation H1 antihistamines from second-generation ones, which are developed to have less ability to cross the blood-brain barrier and thus cause less sedation. wikipedia.orgnih.gov

Muscarinic Acetylcholine (B1216132) Receptor Antagonism (M1, M2, M3, M4, M5)

Chlorprothixene acts as an antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). wikipedia.org These receptors are widely distributed in the central and peripheral nervous systems and are involved in regulating numerous functions. nih.govnih.gov Antagonism of these receptors by chlorprothixene contributes significantly to its side effect profile and, importantly, to the modulation of its antipsychotic action. wikipedia.org The binding affinity of chlorprothixene to these receptors is substantial, as indicated by its low Ki values. wikipedia.org

Chlorprothixene Binding Affinity for Muscarinic Receptors

Receptor Subtype Binding Affinity (Ki, nM)
M1 11–26
M2 28–79
M3 22
M4 18
M5 25

Source: Wikipedia wikipedia.org

The antagonism of muscarinic acetylcholine receptors is a critical factor in mitigating the extrapyramidal symptoms (EPS) that are commonly associated with typical antipsychotics. wikipedia.orgnih.gov Extrapyramidal symptoms, such as drug-induced parkinsonism (rigidity, tremor, and slowness of movement), dystonia, and akathisia, arise primarily from the blockade of dopamine D2 receptors in the nigrostriatal pathway. wikipedia.orgnih.gov

By blocking muscarinic receptors, chlorprothixene produces anticholinergic effects that help to counterbalance the dopamine blockade, thereby inhibiting the emergence of severe extrapyramidal side effects. wikipedia.org This dual action on both dopaminergic and cholinergic systems is why chlorprothixene is noted to cause relatively mild EPS compared to other typical antipsychotics that lack potent anticholinergic activity. wikipedia.org This property has led some to describe it as having features of an atypical antipsychotic. wikipedia.org

Alpha-Adrenergic Receptor Blockade (Alpha1)

Chlorprothixene demonstrates strong antagonistic activity at alpha-1 (α1) adrenergic receptors. wikipedia.orgdrugbank.comnih.gov These receptors are located on vascular smooth muscle, where they mediate vasoconstriction in response to norepinephrine (B1679862). jumedicine.comnih.gov Blockade of these receptors inhibits this vasoconstrictive effect, leading to vasodilation. nih.gov This action is a key component of chlorprothixene's cardiovascular effects. wikipedia.org

The blockade of α1-adrenergic receptors has two primary consequences: cardiovascular effects and sedation. wikipedia.org The most significant cardiovascular effect is orthostatic hypotension, which is a drop in blood pressure upon standing. jumedicine.com This occurs because the α1-blockade prevents the veins and arterioles from constricting appropriately to maintain blood pressure in an upright posture. jumedicine.com This can also lead to reflex tachycardia as the heart beats faster to compensate for the lower blood pressure. jumedicine.com

In addition to hypotension, α1-adrenergic blockade contributes to the sedative effects of chlorprothixene. wikipedia.org This sedative action complements the sedation caused by its H1 receptor antagonism, making chlorprothixene a highly sedating medication. wikipedia.org

Modulation of Reticular Activating System Function

Chlorprothixene is believed to depress the reticular activating system (RAS). drugbank.com The RAS, a complex network of nuclei located in the brainstem, is fundamental in regulating arousal, wakefulness, and the sleep-wake cycle. nih.govnih.gov It achieves this by sending projections to the thalamus and cortex. nih.gov

Functional Inhibition of Acid Sphingomyelinase (FIASMA)

Chlorprothixene is classified as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA). wikipedia.orgnih.gov This group of compounds does not directly inhibit the active site of the acid sphingomyelinase (ASM) enzyme but rather prevents its action through an indirect mechanism. wikipedia.org The term FIASMA was first introduced by Kornhuber and his colleagues. wikipedia.org

The mechanism of functional inhibition is linked to the physicochemical properties shared by FIASMAs, including chlorprothixene. plos.orgresearchgate.net These compounds are typically cationic amphiphilic molecules, meaning they possess both a lipophilic (fat-loving) part and a positively charged (cationic) hydrophilic (water-loving) part. nih.gov Specifically, they are weak bases with moderate to high lipophilicity (logP > 3) and a basic nitrogen atom that is partially protonated at acidic pH (pKa > 4). nih.gov

This structure leads to their accumulation within the acidic environment of lysosomes, a phenomenon known as "acid trapping". researchgate.net Inside the lysosome, the following steps occur:

The lipophilic portion of the FIASMA molecule, such as chlorprothixene, inserts itself into the inner membrane of the lysosome. researchgate.net

The nitrogen atom becomes protonated (positively charged) in the acidic milieu of the lysosome. researchgate.net

This positive charge alters the electrostatic properties of the inner lysosomal membrane. researchgate.net

Acid sphingomyelinase, which is normally attached to the inner lysosomal membrane, is dislodged due to this change in electrostatic adherence. wikipedia.orgresearchgate.net

Once detached from the membrane, the enzyme is targeted by proteases within the lysosome and subsequently degraded. wikipedia.orgresearchgate.net

This functional inhibition reduces the activity of ASM, which is responsible for breaking down sphingomyelin (B164518) into ceramide. wikipedia.orgscispace.com This action is not absolute; a low level of residual ASM activity persists, which is sufficient for normal cellular survival and distinguishes the effect of FIASMAs from genetic disorders like Niemann-Pick disease, where ASM activity is completely absent. wikipedia.org The reduction in ceramide production is significant because ceramide can form signaling platforms in cell membranes that are utilized by various pathogens for cell entry. nih.gov A study involving various FIASMA psychotropic medications, including chlorprothixene, highlighted this mechanism in the context of preventing cellular infection by SARS-CoV-2. nih.gov

Table 1: Physicochemical Properties of FIASMAs

PropertyDescriptionRelevance to FIASMA Mechanism
Cationic Amphiphilicity Molecule possesses both lipophilic and positively charged regions.Allows insertion into the lysosomal membrane and electrostatic interaction.
Weak Basicity (pKa > 4) Compound is a weak base, becoming protonated in acidic environments.Leads to accumulation in acidic lysosomes ("acid trapping"). researchgate.net
Lipophilicity (logP > 3) High affinity for lipid environments.Facilitates anchoring within the inner lysosomal membrane. nih.gov

Sodium Channel Inhibition Properties and State Dependence

In addition to its other receptor activities, chlorprothixene functions as a voltage-gated sodium channel blocker. wikipedia.org These channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons. patsnap.com By blocking these channels, chlorprothixene can reduce neuronal excitability, a mechanism that may contribute to its therapeutic effects. nih.gov

A key feature of many sodium channel inhibitors is state-dependent binding . nih.govfrontiersin.org This means the drug's affinity for the sodium channel varies depending on the conformational state of the channel: resting, open, or inactivated. patsnap.comnih.govresearchgate.net

Resting State: The channel is closed but capable of opening in response to a stimulus. Most blockers have a lower affinity for this state. nih.govresearchgate.net

Open State: The channel is actively conducting sodium ions. Some drugs bind with high affinity to the open channel. nih.govresearchgate.net

Inactivated State: The channel is closed and non-conductive, having closed after being open. Many sodium channel blockers, particularly those used as antiarrhythmics and anticonvulsants, exhibit the highest affinity for this inactivated state. patsnap.comnih.gov

This state-dependent inhibition allows the drug to selectively target rapidly firing neurons, which is a characteristic of pathological states like epilepsy or pain, without profoundly affecting normally active neurons. frontiersin.org When neurons fire at a high frequency, their sodium channels spend more time in the open and inactivated states, providing more opportunities for the drug to bind and exert its inhibitory effect. This phenomenon is also known as use-dependence . nih.gov

While direct, detailed studies on the state-dependent inhibition of chlorprothixene are not extensively published, the properties can be inferred from its structural class and data on related compounds. Chlorpromazine (B137089), a structurally similar phenothiazine (B1677639) antipsychotic, has been shown to block the human Nav1.7 sodium channel in a manner that is concentration-, state-, and use-dependent. nih.gov Research shows chlorpromazine shifts the steady-state inactivation of the channel to more hyperpolarized potentials and slows the recovery from inactivation, which are hallmark features of a state-dependent blocker. nih.gov

Certain chemical properties are correlated with a high degree of state-dependence for sodium channel inhibitors. nih.gov These properties, often found in compounds like chlorprothixene, are summarized below.

Table 2: Chemical Properties Associated with State-Dependent Sodium Channel Inhibition

Chemical PropertyCorrelation with State-Dependence
Lipophilicity Higher lipophilicity (e.g., logP > 4.0) is associated with greater state-dependence. nih.gov
Aromaticity The presence of at least two aromatic rings is a common feature of highly state-dependent inhibitors. nih.gov
Ionization (pKa) A pKa value below 8.0, resulting in a higher ratio of the neutral form of the molecule at physiological pH, is correlated with state-dependence. nih.gov

Pharmacodynamics and Neuropharmacological Profile

Antipsychotic Potency and Comparative Efficacy in Relation to Other Neuroleptics

Chlorprothixene is classified as a low-potency, first-generation (or typical) antipsychotic belonging to the thioxanthene (B1196266) class. drugbank.comnih.govchemeurope.com Its antipsychotic potency is generally considered to be about half to two-thirds that of chlorpromazine (B137089), another low-potency antipsychotic. drugbank.comchemeurope.comsdrugs.com The therapeutic effects in psychotic conditions are thought to stem from its ability to affect nerve pathways in specific areas of the brain. drugbank.comsdrugs.com

The primary mechanism of action for its antipsychotic effects is the antagonism of dopamine (B1211576) receptors in the brain. patsnap.commedtigo.com Chlorprothixene blocks postsynaptic mesolimbic dopaminergic D1, D2, and D3 receptors. drugbank.comnih.govchemeurope.combionity.com This blockade in the mesolimbic pathway is believed to reduce the overactivity of dopamine that contributes to the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.compatsnap.com Its antagonism extends to multiple dopamine receptor subtypes (D1, D2, D3, D4, and D5), which contributes to its antipsychotic effects but also to some of its other properties. wikipedia.org Due to its strong antagonism of serotonin (B10506) 5-HT2A and muscarinic acetylcholine (B1216132) receptors, chlorprothixene is associated with a relatively lower incidence of extrapyramidal symptoms compared to other typical antipsychotics. wikipedia.org

Research into its binding affinities reveals a high affinity for the D2 receptor, which is a key target for antipsychotic efficacy. apexbt.comtargetmol.com

View Receptor Binding Affinity Data
ReceptorBinding Affinity (Ki, nM)
Dopamine D118 apexbt.comtargetmol.com
Dopamine D22.96 apexbt.comtargetmol.com
Dopamine D34.56 apexbt.comtargetmol.com
Dopamine D59 apexbt.com
Serotonin 5-HT2A2.1 wikipedia.org
Serotonin 5-HT63 apexbt.com
Serotonin 5-HT75.6 apexbt.com
Histamine (B1213489) H13.75 apexbt.comtargetmol.com
Alpha-1 Adrenergic3.4 wikipedia.org
Muscarinic M1-M511-79 wikipedia.org

Sedative and Anxiolytic Properties and Underlying Receptor Mechanisms

Chlorprothixene possesses strong sedative and anxiolytic (anxiety-reducing) properties. chemeurope.commedtigo.combionity.comwikipedia.org These effects are primarily attributed to its potent antagonism of the histamine H1 receptor. patsnap.compatsnap.comwikipedia.orgapexbt.com Blockade of H1 receptors is a well-established mechanism for inducing sedation. patsnap.comwikipedia.org The sedative effect makes it useful for managing agitation, restlessness, and insomnia associated with various psychiatric conditions. patsnap.commedtigo.comcbg-meb.nl

In addition to its antihistaminic activity, the sedative and anxiolytic effects of chlorprothixene are also mediated by its antagonism of other receptors. It is a strong blocker of the alpha-1 adrenergic receptor, which contributes to sedation and hypotension. bionity.comwikipedia.org Furthermore, its blockade of serotonin 5-HT2 receptors is thought to contribute to its anxiolytic and potential antidepressant effects. chemeurope.combionity.comwikipedia.org The sedative action is also believed to result from an indirect reduction of stimuli to the brain stem reticular system. nih.govpharmacompass.com

Antiemetic Efficacy and Associated Mechanisms

Like many first-generation antipsychotics, chlorprothixene has demonstrated antiemetic (anti-nausea and vomiting) effects. drugbank.comchemeurope.combionity.comwikipedia.org This property is primarily linked to its antagonism of dopamine D2 receptors. nih.gov The antiemetic action is achieved through the inhibition of the medullary chemoreceptor trigger zone (CTZ), a key area in the brainstem involved in the vomiting reflex. nih.govpharmacompass.comebi.ac.uk By blocking dopamine receptors in the CTZ, chlorprothixene can effectively suppress nausea and vomiting. nih.govpharmacompass.comebi.ac.uk Its general depressant effect on the reticular activating system may also play a role in its antiemetic properties. drugbank.comnih.govpharmacompass.com

Investigational Antidepressant and Analgesic Effects

An intrinsic antidepressant effect of chlorprothixene has been discussed in scientific literature, but it has not been thoroughly demonstrated or proven. drugbank.comchemeurope.comsdrugs.combionity.comwikipedia.org The theoretical basis for a potential antidepressant action is linked to its antagonism of serotonin 5-HT2 receptors. patsnap.comwikipedia.org Similarly, it is unclear whether chlorprothixene possesses genuine, intrinsic analgesic (pain-relieving) properties. chemeurope.comsdrugs.combionity.comwikipedia.org While not established as a primary analgesic, it is classified as a non-narcotic analgesic and can be used as a co-medication in the management of severe chronic pain. bionity.comwikipedia.orgebi.ac.uk

Impact on Basal Metabolism and Thermoregulation

Chlorprothixene is understood to affect basal metabolism and body temperature. drugbank.comnih.govpharmacompass.com These effects are believed to stem from its depression of the reticular activating system and its ability to depress the release of hypothalamic and hypophyseal hormones. drugbank.comnih.govpharmacompass.comdrugbank.com The compound possesses hypothermic properties, meaning it can lower body temperature. nih.gov In cases of overdose, both hyperthermia (high body temperature) and hypothermia (low body temperature) have been observed. cbg-meb.nl Studies have also noted that the use of chlorprothixene may be associated with cardiometabolic adverse events. nih.gov

Effects on Wakefulness and Vasomotor Tone

The pharmacological profile of chlorprothixene includes significant effects on wakefulness and vasomotor tone. drugbank.comnih.govpharmacompass.com Its potent sedative properties, mediated primarily through H1 receptor antagonism, directly impact wakefulness and can lead to drowsiness. patsnap.compatsnap.com The compound is believed to depress the reticular activating system, which plays a crucial role in maintaining consciousness and wakefulness. drugbank.comnih.govdrugbank.com

Chlorprothixene's effect on vasomotor tone is a direct result of its alpha-adrenergic blocking properties. nih.govpharmacompass.com Specifically, it is a potent antagonist of alpha-1 adrenergic receptors. bionity.comwikipedia.org Blockade of these receptors on vascular smooth muscle prevents norepinephrine (B1679862) from binding, leading to vasodilation (widening of blood vessels). cvpharmacology.com This vasodilation reduces peripheral vascular resistance and can cause orthostatic hypotension, a drop in blood pressure upon standing. wikipedia.orgpatsnap.com

Pharmacokinetics and Biotransformation

Absorption and Bioavailability Characteristics

The absorption of chlorprothixene is incomplete, and its entry into the systemic circulation is significantly affected by metabolism before it even reaches the main bloodstream. pharmacompass.comnih.govdrugbank.com

Chlorprothixene is subject to a significant first-pass effect, also known as presystemic metabolism, which occurs primarily in the liver. pharmacompass.comnih.gov This process substantially reduces the amount of active drug that reaches systemic circulation after oral administration. Research involving healthy male volunteers who received both intravenous and oral doses of chlorprothixene determined the absolute oral bioavailability of an aqueous solution to be approximately 17%. nih.govpopline.org This low percentage indicates marked presystemic metabolism. nih.gov Another source reports an oral absorption of 31.5% (±11.5) and a presystemic metabolism of 40% (±35). druginfosys.com

The formulation of an oral medication can influence its bioavailability. A study comparing different oral forms of chlorprothixene was conducted in healthy volunteers, using an oral aqueous solution as the reference standard. nih.govpopline.org The results showed that the bioavailability of chlorprothixene from a coated tablet was 56.4% relative to the oral solution. pharmacompass.comnih.govnih.gov A suspension formulation demonstrated a relative bioavailability of 67.7%. pharmacompass.comnih.govnih.gov These findings indicate that the physical form in which the drug is administered impacts its absorption characteristics. nih.gov

FormulationRelative Bioavailability (%) (Compared to Oral Solution)Reference
Coated Tablet56.4 pharmacompass.comnih.govnih.gov
Suspension67.7 pharmacompass.comnih.govnih.gov

Metabolic Pathways and Hepatic Biotransformation

Chlorprothixene is metabolized, presumably in the liver. pharmacompass.comnih.govbionity.comwikipedia.org The biotransformation of chlorprothixene occurs through several key metabolic pathways, including N-demethylation, N-oxidation, sulphoxidation, and ring hydroxylation. oup.com The cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 isoenzyme, is involved in the metabolism of neuroleptics like chlorprothixene. cbg-meb.nl

In studies involving animal models, specific metabolites have been identified. In both dogs and rats, the sulfoxide (B87167) derivative and the N-demethyl sulfoxide of chlorprothixene have been found in urine. pharmacompass.comnih.gov In rats, demethylchlorprothixene (B607057) has also been identified. nih.gov Additionally, hydroxylation and subsequent glucuronidation are known to occur in dogs. pharmacompass.comnih.gov

Elimination Kinetics and Half-Life Determination

The elimination of chlorprothixene from the body follows specific kinetic patterns. Following a single intravenous infusion in healthy volunteers, the terminal elimination half-life (t½) was determined to be 25.8 (± 13.6) hours. pharmacompass.comnih.govpopline.org Other sources report a more general elimination half-life ranging from 8 to 12 hours. drugbank.combionity.comwikipedia.orgoup.com The total serum clearance (Cl) was found to be 867 (± 167) ml/min. pharmacompass.comnih.gov The elimination of chlorprothixene and its metabolites occurs through both urine and feces. nih.govbionity.comwikipedia.org More than 12% of the drug is accounted for by renal excretion. druginfosys.com

Pharmacokinetic ParameterValue (Mean ± S.D.)Reference
Absolute Oral Bioavailability (Solution)17% nih.govpopline.org
Volume of Distribution (Vss)1035 ± 356 L pharmacompass.comnih.gov
Elimination Half-Life (t½)25.8 ± 13.6 h pharmacompass.comnih.govpopline.org
Total Serum Clearance (Cl)867 ± 167 ml/min pharmacompass.comnih.gov
Plasma Protein Binding>99% druginfosys.com

Inter-Subject Variability in Pharmacokinetic Parameters

A significant characteristic of chlorprothixene pharmacokinetics is the wide variation observed between individuals. pharmacompass.comnih.govnih.gov Studies have consistently shown large inter-subject differences in all measured pharmacokinetic parameters. nih.govnih.gov This variability is considered an inherent issue with antipsychotic drugs and cannot be fully explained by differences in factors like diet or smoking habits. nih.gov For chlorprothixene specifically, this variability is partly attributable to the different oral formulations. nih.gov Furthermore, factors such as age can influence its pharmacokinetics, with the elimination half-life potentially increasing markedly in older individuals. oup.com

Clinical Efficacy and Therapeutic Applications in Neuropsychiatric Disorders

Psychotic Disorders

The principal indications for chlorprothixene are the treatment of psychotic disorders, including schizophrenia and the manic phase of bipolar disorder. bionity.comwikipedia.org

An early clinical study involving 60 psychotic patients, the majority of whom had chronic schizophrenia, provides insight into its long-term efficacy. Over a treatment period of 8 to 32 weeks, a notable percentage of patients showed significant improvement. psychiatryonline.org The findings from this study are summarized in the table below.

Clinical Outcomes in a Study of Psychotic Patients Treated with Chlorprothixene (N=60)
OutcomePercentage of PatientsDescription of Improvement
Improved or Achieved Remission40%Sufficient improvement to be released for convalescent care.
Sufficiently Improved26%Able to participate in hospital social, occupational, and recreational activities.
Unimproved34%No significant change in clinical status.

Furthermore, some clinical reports have suggested that chlorprothixene may be particularly useful for patients with schizophrenia who also present with depressive features or who have developed depression as a result of treatment with other high-potency antipsychotics. psychiatryonline.org

Chlorprothixene is indicated for the management of both acute and chronic psychosis. patsnap.com Its sedative properties, resulting from its potent histamine (B1213489) H1 receptor blockade, can be particularly beneficial in the acute phase of psychosis where agitation and restlessness are prominent symptoms. patsnap.com For chronic management, its ability to reduce core psychotic symptoms like hallucinations and delusions contributes to long-term stabilization. patsnap.com

The treatment of acute mania as it occurs in bipolar disorder is a primary indication for chlorprothixene. bionity.comwikipedia.org Its mood-stabilizing and sedative effects are valuable in controlling the elevated mood, hyperactivity, and agitation characteristic of manic episodes. Historical clinical literature from 1963 documents its use in manic patients, comparing its efficacy with other treatments available at the time. nih.gov While detailed modern clinical trial data comparing chlorprothixene to current standard-of-care agents in acute mania is limited, its established use points to its recognized efficacy in this patient population. The adjunctive use of antipsychotics with mood stabilizers is a common and effective strategy in the management of acute mania.

Non-Psychotic Psychiatric Conditions

The therapeutic applications of chlorprothixene extend to several non-psychotic psychiatric conditions, primarily leveraging its anxiolytic and sedative properties.

Chlorprothixene is utilized in the management of pre- and postoperative states characterized by anxiety and insomnia. bionity.comwikipedia.org Its sedative effects, mediated by its antagonism of histamine H1 receptors, are beneficial for patients experiencing significant sleep disturbances. patsnap.com Furthermore, its anxiolytic properties, linked to its action on serotonin (B10506) 5-HT2 receptors, help in ameliorating anxiety. bionity.com A nationwide cohort study in Denmark highlighted the common off-label use of low-dose chlorprothixene for its sedative-hypnotic purposes. nih.gov

Clinical application of chlorprothixene includes the symptomatic treatment of severe neurotic conditions where anxiety, agitation, and tension are predominant features. Its calming effect is beneficial in patients with psychosomatic disorders where psychological distress manifests as physical symptoms. The broad-spectrum activity of chlorprothixene, encompassing both antipsychotic and anxiolytic effects, makes it a therapeutic option in these complex presentations.

Applications in Pain Management: Adjunctive Therapy for Severe Chronic Pain

While it is not established that chlorprothixene possesses intrinsic analgesic properties, it is used as an adjunctive medication in the management of severe chronic pain. wikipedia.orgbionity.com Its efficacy is particularly noted in cases of neuropathic pain, such as post-herpetic neuralgia. nih.govnih.gov The therapeutic benefit in these conditions is thought to stem from its sedative effects and its potential modulation of central pain pathways.

Clinical research, though dated, provides insight into its application:

A 1981 study involving sixteen patients with established post-herpetic pain found that chlorprothixene produced a favorable pain response in most of these patients. nih.gov The study suggested it could be a satisfactory drug for controlling spinal or ophthalmic post-herpetic pain. nih.gov

A 1978 clinical trial focused on patients with moderate to severe post-herpetic neuralgia. nih.gov In the inpatient setting, the study reported an alleviation of constant chronic pain in approximately one-third of the patients, with the effect lasting for months in a small number of cases. nih.gov

These findings support the role of chlorprothixene as a therapeutic option for specific, difficult-to-treat chronic pain syndromes when other treatments have failed. nih.gov

Table 2: Research Findings on Chlorprothixene in Chronic Pain

Study Focus Patient Population Key Finding Citation
Post-Herpetic Neuralgia 16 patients with established post-herpetic pain Produced a favorable pain response in the majority of patients. nih.gov

Anti-emetic Properties in Clinical Settings

Chlorprothixene possesses distinct anti-emetic properties, a characteristic it shares with many other antipsychotic agents. wikipedia.orgbionity.comnih.govpharmacompass.com This effect is clinically applied in the management of severe nausea and vomiting, particularly in hospitalized patients. wikipedia.org

The anti-emetic action is attributed to its blockade of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. drugbank.com The CTZ is a key area in the brain that detects emetic substances in the blood and relays information to the vomiting center. By antagonizing dopamine receptors in this zone, chlorprothixene can effectively suppress the vomiting reflex. drugbank.comnih.gov This mechanism makes it a useful agent for nausea and emesis stemming from various medical conditions or treatments. drugbank.compharmacompass.com

Table of Mentioned Compounds

Compound Name
Acetaminophen
Alpha-2 adrenergic agonists
Aripiprazole
Bismuth subsalicylate
Bromocriptine
Buprenorphine
Carbamazepine
Chlordiazepoxide
Chlorpromazine (B137089)
Chlorprothixene
Cisapride
Clonidine
Clozapine
Codeine
Dantrolene
Diazepam
Dicyclomine
Disulfiram
Divalproex
Divalproex sodium
Gabapentin
Guanfacine
Haloperidol
Hydrocodone
Ibuprofen
Lithium
Loperamide
Lorazepam
Lurasidone
Methadone
Methylphenidate
Naloxone
Naltrexone
Naproxen
Olanzapine
Ondansetron
Oxazepam
Oxcarbazepine
Oxycodone
Paliperidone
Prochlorperazine
Promethazine
Quetiapine (B1663577)
Risperidone (B510)
Tizanidine
Topiramate
Tramadol (B15222)
Trazodone
Valproate

Mechanisms of Adverse Drug Reactions and Safety Considerations

Neurological Adverse Events

The neurological adverse events of chlorprothixene are primarily linked to its interaction with various neurotransmitter systems in the central nervous system.

Extrapyramidal symptoms (EPS) are movement disorders that can arise from treatment with antipsychotic medications. The primary mechanism underlying these effects is the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway of the brain. researchgate.net Chlorprothixene, as a typical antipsychotic, acts as an antagonist at D1, D2, D3, D4, and D5 dopamine receptors. wikipedia.org This antagonism disrupts the normal balance of dopamine-mediated neurotransmission in the basal ganglia, which is crucial for motor control, leading to symptoms like parkinsonism, dystonia, and akathisia. researchgate.netnih.gov

However, chlorprothixene is reported to have a relatively mild EPS profile compared to other typical antipsychotics. wikipedia.orgnih.gov This is attributed to its potent antagonist activity at serotonin (B10506) 5-HT2A and muscarinic acetylcholine (B1216132) M1 receptors. wikipedia.orgpatsnap.com The blockade of 5-HT2A receptors is believed to increase dopamine release in the striatum, thereby counteracting the D2 blockade and mitigating EPS. patsnap.com Similarly, the compound's inherent anticholinergic properties, resulting from muscarinic receptor blockade, help to re-establish the dopamine-acetylcholine balance in the striatum, which is another mechanism for attenuating EPS. wikipedia.orgbionity.com

A 20-year review of literature encompassing 11,487 patients found a low incidence of extrapyramidal symptoms, occurring in only 1.02% of cases, with tardive dyskinesia, a long-term form of EPS, seen in just 0.05%. nih.gov When EPS does occur, management strategies can include the cautious use of anticholinergic medications to further counteract the dopamine blockade, though these come with their own set of potential adverse effects, such as cognitive dysfunction. nih.gov

Table 1: Receptor Binding Profile of Chlorprothixene and Associated Neurological Effects This table is interactive. You can sort the data by clicking on the column headers.

Receptor Target Action Associated Neurological Effect Reference
Dopamine (D1-D5) Antagonist Antipsychotic effects, potential for Extrapyramidal Symptoms (EPS) wikipedia.org
Serotonin (5-HT2A) Antagonist Attenuation of EPS, anxiolysis, sedation wikipedia.orgpatsnap.com
Muscarinic (M1-M5) Antagonist Attenuation of EPS, anticholinergic side effects wikipedia.orgdrugbank.com

Central Nervous System (CNS) depression, manifesting as sedation, drowsiness, and fatigue, is a prominent effect of chlorprothixene. The primary pathway for this effect is its potent antagonism of histamine (B1213489) H1 receptors in the brain. wikipedia.orgpatsnap.combionity.com Histaminergic neurons in the tuberomammillary nucleus of the hypothalamus play a key role in maintaining wakefulness, and by blocking H1 receptors, chlorprothixene inhibits this arousal system. drugbank.com

Additionally, the sedative effects are understood to be linked to the depression of the reticular activating system, a complex network of neurons in the brainstem that is critical for regulating arousal and consciousness. drugbank.comnih.gov Chlorprothixene's antagonist activity at α1-adrenergic receptors also contributes to its sedative and hypotensive effects. wikipedia.org The risk of significant CNS depression is potentiated when chlorprothixene is used concurrently with other depressants such as alcohol, barbiturates, or opioid analgesics. nih.gov

Cardiometabolic Dysregulation

The pharmacodynamic profile of chlorprothixene contributes to a risk of various cardiometabolic adverse events. nih.govregionh.dkresearchgate.netnih.gov

Research has identified an association between chlorprothixene use and an increased risk of developing diabetes mellitus. nih.govnih.gov A nationwide cohort study in Denmark involving 81,328 new users of low-dose chlorprothixene found an increased risk of diabetes compared to users of low-dose quetiapine (B1663577) (Hazard Ratio [HR]: 1.16). nih.govresearchgate.netnih.gov This risk was more pronounced with continuous treatment (As-Treated HR: 1.34). researchgate.netnih.gov

The underlying pharmacodynamic mechanisms are multifactorial and linked to the drug's receptor binding profile, which can lead to weight gain and dysregulation of glucose metabolism. Antagonism at histamine H1 and serotonin 5-HT2 receptors is strongly associated with weight gain, a major risk factor for type 2 diabetes. wikipedia.orgbionity.com

Furthermore, the risk of diabetes has been shown to be associated with the cumulative dose of chlorprothixene. The same Danish cohort study found that a cumulative dose of 6000 mg or more was associated with a significantly increased risk of diabetes (Odds Ratio [OR]: 1.15–1.63). nih.govregionh.dkresearchgate.net

Table 2: Cumulative Dose of Chlorprothixene and Risk of Adverse Events This table is interactive. You can sort the data by clicking on the column headers.

Adverse Event Cumulative Dose Threshold Associated Risk (Odds Ratio) p-value (test for trend) Reference
Diabetes Mellitus ≥6000 mg 1.15–1.63 < 0.001 nih.govregionh.dkresearchgate.net

Major Adverse Cardiovascular Events (MACE) encompass a composite of serious outcomes, including non-fatal myocardial infarction, non-fatal stroke, and cardiovascular death. nih.govtaylorandfrancis.com Studies indicate that the use of low-dose chlorprothixene is associated with an elevated risk of MACE. nih.govsdu.dk

A large-scale cohort study revealed that low-dose chlorprothixene use was linked to an increased risk of MACE (HR: 1.12) and specifically stroke (HR: 1.21) when compared to low-dose quetiapine. nih.govresearchgate.net However, the study did not find a statistically significant increased risk for myocardial infarction (HR: 1.11) or death from cardiovascular causes (HR: 1.07) individually. nih.govresearchgate.net The risk for MACE was also found to be dependent on the cumulative dose, with an increased risk observed at doses of 1500 mg or higher (OR: 1.10–1.85). nih.govregionh.dkresearchgate.net

Chlorprothixene, like many antipsychotic agents, carries a risk of prolonging the QTc interval on an electrocardiogram. drugbank.com QTc prolongation is a delay in ventricular repolarization, which can increase the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP), which can degenerate into ventricular fibrillation and sudden cardiac death. nih.govnih.gov

The primary pharmacological basis for drug-induced QTc prolongation is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channels. nih.gov These channels are responsible for the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the timely repolarization of cardiomyocytes. nih.gov By inhibiting these channels, chlorprothixene can slow repolarization, leading to a longer QT interval. While the direct interaction of chlorprothixene with hERG channels is the presumed mechanism, this is a well-established class effect for many antipsychotics. drugbank.comnih.gov This potential for arrhythmia is a critical safety consideration, particularly in patients with pre-existing cardiac conditions or those taking other QTc-prolonging medications. drugbank.comnih.gov

Orthostatic Hypotension and Tachycardia: Alpha1-Adrenergic Antagonism

Chlorprothixene's capacity to induce orthostatic hypotension and reflex tachycardia is primarily attributed to its potent antagonism of alpha1-adrenergic receptors. bionity.comdrugbank.comnih.gov These receptors, located on vascular smooth muscle, are instrumental in maintaining vascular tone through vasoconstriction when stimulated by norepinephrine (B1679862). nih.govyoutube.com By blocking these receptors, chlorprothixene inhibits this vasoconstrictive action, leading to vasodilation and a subsequent drop in peripheral vascular resistance. nih.govyoutube.com This reduction in blood pressure, particularly upon assuming an upright posture, manifests as orthostatic hypotension. nih.govpatsnap.com

The resulting hypotension can trigger a compensatory reflex mechanism in the body, leading to an increase in heart rate, known as reflex tachycardia, as the cardiovascular system attempts to counteract the sudden drop in blood pressure. bionity.comquizlet.com The sedative effects of chlorprothixene can further compound the risk of falls and injuries, especially in elderly patients experiencing orthostatic hypotension. patsnap.com

Anticholinergic Effects and Associated Complications

Chlorprothixene exhibits a high incidence of anticholinergic side effects due to its antagonism of muscarinic acetylcholine receptors. patsnap.comwikipedia.orgpatsnap.com This blockade of acetylcholine's action can lead to a variety of complications. patsnap.com Commonly reported anticholinergic effects include dry mouth (xerostomia), blurred vision, constipation, and difficulty urinating. bionity.compatsnap.com

In a study on isolated rat parotid acini, cis-chlorprothixene was found to inhibit the cholinergic-induced rise in cytosolic free calcium, a key process in saliva formation, providing a quantitative basis for its xerostomic effect. nih.gov More severe complications, particularly in the elderly, can include the precipitation of narrow-angle glaucoma, severe constipation potentially leading to ileus (a painful obstruction of the ileum or other part of the intestine), and the development of delirium and confusional states. bionity.comwikipedia.org A case report has documented a central anticholinergic syndrome, characterized by unconsciousness and apnea, induced by a standard clinical dose of chlorprothixene used for preanesthetic medication. nih.gov

Weight Gain Mechanisms

Significant weight gain is a recognized adverse effect associated with chlorprothixene treatment. bionity.compatsnap.comwikipedia.org The primary mechanism underlying this effect is the drug's potent antagonism of histamine H1 receptors. drugbank.comwikipedia.orgpatsnap.com Blockade of H1 receptors in the hypothalamus is linked to an increase in appetite (orexigenic effects) and subsequent weight gain. patsnap.comnih.gov Studies have demonstrated a strong correlation between the affinity of antipsychotic drugs for H1 receptors and their potential to cause short-term weight gain. drugbank.com

In addition to H1 receptor blockade, chlorprothixene's antagonism of serotonin 5-HT2C receptors may also contribute to weight gain. wikipedia.orgdrugbank.com Antagonism of 5-HT2C receptors is known to have an orexigenic effect. nih.gov The combined action on both H1 and 5-HT2C receptors likely potentiates the risk of significant weight gain in patients treated with chlorprothixene. wikipedia.orgdrugbank.com This medication-induced weight gain can increase the risk of developing or exacerbating other health conditions like diabetes and cardiovascular diseases. patsnap.com

Hematological and Hepatic Safety Profile (Comparative Data)

While structurally related to chlorpromazine (B137089), chlorprothixene appears to have a comparatively lower frequency of allergic side effects and liver damage. wikipedia.org However, rare but serious hematological adverse effects have been reported. These include leukopenia (a decrease in white blood cells), agranulocytosis (a severe and dangerous drop in white blood cells), and thrombocytopenia (a decrease in platelets). patsnap.com

One study noted that chlorprothixene is considered to have minimal hepatic or hematopoietic toxicity. researchgate.net Despite this, monitoring of blood counts and liver function is a prudent measure during treatment.

Below is a comparative table of hematological and hepatic adverse effects for chlorprothixene and the structurally similar compound, chlorpromazine.

Adverse EffectChlorprothixeneChlorpromazine
Hematological
LeukopeniaRare patsnap.comKnown association
AgranulocytosisRare patsnap.comKnown association
ThrombocytopeniaRare patsnap.comKnown association
Hepatic
Liver DamageAppears to have a lower frequency than chlorpromazine wikipedia.orgKnown association

Venous Thromboembolism (VTE) Risk Factors in Antipsychotic-Treated Patients

The use of antipsychotic medications, including chlorprothixene, is associated with an increased risk of venous thromboembolism (VTE). nih.govnih.govwww.gov.uk While the exact biological mechanisms are not fully understood, several hypotheses have been proposed. nih.govdiva-portal.org These include drug-induced sedation leading to immobility, weight gain and obesity, increased levels of antiphospholipid antibodies, and enhanced platelet aggregation. nih.govnih.govdiva-portal.org

A population-based case-control study found that current users of any antipsychotic drug had a nearly twofold increased risk of VTE compared to non-users. nih.gov Although data is insufficient to definitively differentiate the VTE risk between individual antipsychotic drugs, one report cited 1.6 cases of VTE per 10,000 users for chlorprothixene. nih.gov It is crucial to identify all possible risk factors for VTE before and during treatment with any antipsychotic and to implement preventive measures. www.gov.uk

Increased Mortality Risk in Elderly Dementia Patients: Cerebrovascular Adverse Events

The use of antipsychotics in elderly patients with dementia is associated with an increased risk of mortality, often due to cerebrovascular adverse events. nih.govnih.govmdpi.com While much of the focus has been on atypical antipsychotics, a "black box" warning has been extended to conventional antipsychotics as well. youtube.com

Analyses of clinical trials have shown a significantly higher mortality rate in elderly dementia patients treated with antipsychotics compared to placebo. nih.gov The deaths are frequently due to cardiovascular events, such as heart failure or sudden death, and infections like pneumonia. nih.gov The risk of cerebrovascular adverse events, including stroke, is also elevated. nih.govnih.gov One study noted that in a sub-cohort of patients with dementia, the risk for cardiovascular and cerebrovascular events was increased by 25% in those with high adherence to typical antipsychotics. mdpi.com Therefore, the use of chlorprothixene in this vulnerable population requires careful consideration of the potential risks versus benefits.

Hypouricemic Effects: Uricosuric Mechanism

Chlorprothixene has been shown to exert a significant hypouricemic effect, meaning it lowers the level of uric acid in the blood. researchgate.netnih.gov This effect is achieved through a uricosuric mechanism, which involves increasing the excretion of uric acid in the urine. nih.govtau.ac.ilnih.gov

A clinical study involving 30 psychiatric patients demonstrated that chlorprothixene treatment led to a reduction in serum uric acid levels. researchgate.netnih.gov This hypouricemic effect was observed to begin within 24 hours of starting treatment and stabilized within 10 days, with an average reduction of 48% from the initial uric acid level. researchgate.netnih.gov The effect was found to be reversible, with uric acid levels returning to baseline within 10 days after discontinuing the medication. researchgate.netnih.gov The uricosuric action of chlorprothixene is comparable to that of probenecid, a well-known uricosuric agent. researchgate.netnih.gov

Pharmacological Interactions and Co Administration Considerations

Interactions with Central Nervous System Depressants

Concurrent use of chlorprothixene with substances that depress the central nervous system (CNS) can lead to a significant potentiation of sedative and respiratory depressant effects. drugbank.combionity.compillintrip.comnih.gov Caution is advised when chlorprothixene is co-administered with a range of CNS depressants. cbg-meb.nl

The sedative effect of alcohol is notably enhanced when taken with chlorprothixene. cbg-meb.nlkiberis.ru This combination can lead to increased drowsiness, dizziness, and impaired coordination. pillintrip.com Similarly, the effects of barbiturates and other CNS depressants are amplified. bionity.comcbg-meb.nl The co-administration with benzodiazepines can result in additive sedative effects and potential confusional states. bionity.comwikipedia.org Opioid analgesics also exhibit enhanced sedative and respiratory depressant effects, and their side effects can be considerably amplified. bionity.comwikipedia.org

Table 1: Interactions of Chlorprothixene with CNS Depressants

Interacting AgentPotential Outcome of Co-Administration
AlcoholEnhanced sedative effect, drowsiness, dizziness, impaired coordination. pillintrip.comcbg-meb.nlkiberis.ru
BarbituratesAmplified CNS depressant effects. bionity.comcbg-meb.nl
BenzodiazepinesAdditive sedative effects, potential for confusional states. drugbank.combionity.comwikipedia.orginteraksjoner.no
Opioid AnalgesicsIncreased sedative and respiratory depression, amplification of side effects. bionity.comnih.govwikipedia.org

Modulatory Effects on Other Therapeutic Agents

Chlorprothixene can influence the therapeutic efficacy of various other drug classes through its pharmacological actions.

Neuroleptics, including chlorprothixene, have the potential to either augment or diminish the effects of antihypertensive medications. cbg-meb.nl A notable interaction is the reduction of the antihypertensive effect of guanethidine (B1672426) and similarly acting compounds. cbg-meb.nl

The therapeutic effects of levodopa, a primary treatment for Parkinson's disease, may be diminished by chlorprothixene. cbg-meb.nldrugbank.com This is attributed to the dopamine (B1211576) receptor blocking activity of chlorprothixene, which counteracts the effects of dopamine agonists. pillintrip.comdrugs.com Similarly, the effects of adrenergic drugs can be reduced. cbg-meb.nl

Chlorprothixene possesses inherent anticholinergic properties. pillintrip.commedikamio.com When used concurrently with other drugs that have anticholinergic activity, such as tricyclic antidepressants and antiparkinsonian agents, there is an increased risk of additive effects. bionity.comcbg-meb.nl This can manifest as dry mouth, blurred vision, constipation, and urinary retention. pillintrip.com In elderly patients, this combination may lead to more severe complications like delirium and high fever. bionity.comwikipedia.org

Pharmacokinetic and Pharmacodynamic Interactions with Specific Drug Classes

The metabolism of chlorprothixene and its potential to affect or be affected by other drugs is a key consideration in its clinical use.

Chlorprothixene is metabolized in the liver by the cytochrome P450 system, specifically involving the CYP2D6 enzyme. drugbank.comcbg-meb.nl Consequently, drugs that inhibit the CYP2D6 system can increase the plasma levels of chlorprothixene. cbg-meb.nl Examples of such inhibitors include certain selective serotonin (B10506) reuptake inhibitors (SSRIs) like paroxetine (B1678475) and fluoxetine, as well as other substances like chloramphenicol (B1208) and disulfiram. cbg-meb.nl

Pharmacodynamically, the co-administration of tricyclic antidepressants and neuroleptics like chlorprothixene can result in mutual inhibition of their metabolism. cbg-meb.nl Furthermore, the concurrent use of metoclopramide (B1676508) or piperazine (B1678402) with chlorprothixene increases the risk of extrapyramidal disorders. cbg-meb.nl

Table 2: Summary of Specific Drug Class Interactions with Chlorprothixene

Drug Class/AgentType of InteractionPotential Clinical Outcome
CYP2D6 Inhibitors (e.g., paroxetine, fluoxetine)PharmacokineticIncreased plasma levels of chlorprothixene. cbg-meb.nlpatsnap.com
Tricyclic Antidepressants Pharmacokinetic/PharmacodynamicMutual inhibition of metabolism; enhanced anticholinergic effects. bionity.comcbg-meb.nl
Lithium PharmacodynamicIncreased risk of neurotoxicity. cbg-meb.nl
Metoclopramide, Piperazine PharmacodynamicIncreased risk of extrapyramidal symptoms. pillintrip.comcbg-meb.nl
Guanethidine PharmacodynamicReduced antihypertensive effect. cbg-meb.nl
Levodopa PharmacodynamicReduced therapeutic effect of levodopa. pillintrip.comcbg-meb.nldrugbank.com
Anticholinergic Agents PharmacodynamicEnhanced anticholinergic effects (e.g., dry mouth, constipation). bionity.compillintrip.comcbg-meb.nl

Lithium: Risk of Neurotoxicity and Plasma Level Monitoring

The concurrent use of chlorprothixene and lithium may elevate the risk of neurotoxicity. cbg-meb.nl Chlorprothixene has the potential to increase the plasma levels of lithium, and therefore, close monitoring of lithium plasma concentrations is recommended to prevent intoxication. wikipedia.orgbionity.comchemeurope.com Regular monitoring of serum lithium levels is considered essential for individuals undergoing lithium therapy. nih.gov While some patients may show signs of lithium toxicity even with plasma concentrations in the therapeutic range, toxicity is more frequently associated with levels exceeding 1.5 mmol/L, with severity increasing at levels above 2.0 mmol/L. pharmaceutical-journal.comresearchgate.net In cases of chronic lithium intoxication, the incidence of severe symptoms is higher compared to acute intoxication. nih.gov

Opioids: Amplification of Therapeutic Actions and Side Effects

When chlorprothixene is administered alongside opioids, it can significantly amplify both the therapeutic actions and the side effects of the opioid. wikipedia.orgbionity.comchemeurope.com This interaction necessitates a reduction in the opioid dosage, often by approximately 50%, to mitigate the risk of adverse events. wikipedia.orgbionity.comchemeurope.com The combination can lead to an increase in central nervous system (CNS) depression. drugbank.compatsnap.com

Tramadol (B15222): Risk of Seizures

The co-administration of chlorprothixene and tramadol should be avoided due to the potential for seizures. wikipedia.orgbionity.comchemeurope.com Tramadol itself can induce seizures, and this risk is heightened when it is used with other drugs that lower the seizure threshold. medsafe.govt.nzdroracle.ai Studies have shown that tramadol-induced seizures often occur within the first 24 hours of intake and are more common in individuals who also consume other substances like alcohol, illicit drugs, or other antipsychotics. nih.gov While some research indicates the risk is higher with larger doses of tramadol, other studies suggest that seizures can occur even at low doses. medsafe.govt.nznih.gov

Other Antipsychotics: Considerations for Concomitant Use

Due to its side effect profile, achieving a full therapeutic dose of chlorprothixene for psychotic disorders can be challenging. wikipedia.orgbionity.comchemeurope.com This often necessitates co-treatment with a more potent antipsychotic medication. wikipedia.orgbionity.comchemeurope.com When chlorprothixene is combined with other antipsychotics, such as aripiprazole, there is a potential for an increased risk of CNS depression. drugbank.com Similarly, chlorprothixene may enhance the antipsychotic activities of amisulpride. drugbank.com

Diuretics (Thiazide): Electrolyte Disturbances and QT Prolongation

The use of thiazide diuretics is associated with a significant frequency of hyponatremia (low sodium) and hypokalemia (low potassium). nih.gov These electrolyte disturbances can be a risk factor for QT prolongation, a condition that affects the heart's electrical rhythm. nih.gov The serum concentration of thiazide diuretics like hydrochlorothiazide (B1673439) and benzthiazide (B1666702) can be increased when combined with chlorprothixene. drugbank.com Increases in the QT interval associated with antipsychotic treatment can be exacerbated by the co-administration of other drugs known to significantly prolong the QT interval. cbg-meb.nl

Drug-Drug Interactions Leading to Decreased Therapeutic Efficacy of Co-administered Drugs

The therapeutic efficacy of certain medications can be diminished when used in combination with chlorprothixene.

Drug ClassInteracting DrugPotential OutcomeCitation
Dopamine AgonistsLevodopaDecreased effect of levodopa. cbg-meb.nl
Adrenergic DrugsAdrenergic agentsReduced effect of adrenergic drugs. cbg-meb.nl
VariousAmantadineThe therapeutic efficacy of Amantadine can be decreased. drugbank.com
VariousBromocriptineThe therapeutic efficacy of Bromocriptine can be decreased. drugbank.com

Drug-Drug Interactions Leading to Increased Risk or Severity of Adverse Effects

The concurrent use of chlorprothixene with other drugs can lead to an increased risk or severity of adverse effects.

Drug ClassInteracting DrugPotential OutcomeCitation
AnticholinergicsAnticholinergic agentsEnhanced effect of anticholinergics. cbg-meb.nl
CNS DepressantsAlcohol, BarbituratesEnhanced sedative effect. cbg-meb.nl
VariousMetoclopramide, PiperazineIncreased risk of extrapyramidal disorder. cbg-meb.nl
AntidepressantsTricyclic AntidepressantsMutual inhibition of metabolism. cbg-meb.nl
Cardiovascular DrugsGuanethidineReduced antihypertensive effect. cbg-meb.nl
VariousQuetiapine (B1663577)Low-dose chlorprothixene use is associated with an increased risk of cardiometabolic adverse events compared with low-dose quetiapine use. nih.gov

Drug-Drug Interactions Leading to Increased Serum Concentrations of Co-administered Drugs

The co-administration of chlorprothixene with other pharmacological agents can lead to interactions that elevate the serum concentrations of the latter, potentially increasing their therapeutic effects or the risk of concentration-dependent adverse effects. These interactions are primarily rooted in the pharmacokinetic profile of chlorprothixene, particularly its influence on the metabolism of other drugs.

Research Findings:

Clinical observations and pharmacokinetic studies have identified several classes of drugs whose serum levels may be increased when administered concurrently with chlorprothixene.

One notable interaction involves the antipsychotic drug risperidone (B510) . A case report detailed an instance of increased risperidone concentration following co-medication with chlorprothixene. nih.govthieme-connect.com This finding is supported by a larger comparative study that analyzed therapeutic drug monitoring data from 1,584 patients. The study investigated the in-vivo effects of several low-potency antipsychotics on the metabolism of risperidone. Results indicated that plasma concentrations of risperidone were higher in groups receiving co-medication with low-potency antipsychotics, including a group of 67 patients receiving chlorprothixene, compared to a group of 842 patients on risperidone monotherapy. nih.govresearchgate.net The primary metabolic pathway for risperidone is hydroxylation by the cytochrome P450 enzyme CYP2D6. jnjmedicalconnect.compsychopharmacologyinstitute.com Inhibition of this enzyme can lead to elevated levels of the parent drug. researchgate.netnih.gov The increase in risperidone levels when co-administered with chlorprothixene suggests a potential inhibitory effect of chlorprothixene on CYP2D6. nih.gov

There is also evidence suggesting that neuroleptics and tricyclic antidepressants (TCAs) can mutually inhibit each other's metabolism. drugbank.comnih.gov TCAs are metabolized by several CYP enzymes, including CYP2D6. caldic.com An inhibitory action of chlorprothixene on this enzyme could theoretically lead to increased plasma concentrations of co-administered TCAs, although specific quantitative studies on this interaction with chlorprothixene are limited.

Furthermore, interactions with diuretics have been noted. The co-administration of chlorprothixene may lead to an increased serum concentration of thiazide diuretics such as hydrochlorothiazide. While the precise mechanism for this specific interaction is not fully elucidated, the potential for altered pharmacokinetics exists.

The following table summarizes the drug-drug interactions where chlorprothixene may lead to an increased serum concentration of the co-administered drug.

Table 1: Drug-Drug Interactions Resulting in Increased Serum Concentrations of Co-administered Drugs

Interacting Drug/Class Potential Mechanism Research Summary
Risperidone Inhibition of CYP2D6-mediated metabolism. nih.govjnjmedicalconnect.com A case report and a comparative study (n=67 in the chlorprothixene group) found that co-administration of chlorprothixene was associated with higher plasma concentrations of risperidone. nih.govnih.govresearchgate.net
Tricyclic Antidepressants (TCAs) Mutual inhibition of metabolism; potential inhibition of CYP2D6. drugbank.comcaldic.com General principle of mutual metabolic inhibition between neuroleptics and TCAs has been suggested. drugbank.com
Thiazide Diuretics (e.g., Hydrochlorothiazide) Mechanism not fully specified. Co-administration may increase the serum concentration of hydrochlorothiazide.

Table 2: List of Chemical Compounds

Compound Name
Chlorprothixene
Risperidone
Hydrochlorothiazide
Amitriptyline
Desipramine
Imipramine
Nortriptyline

Advanced Research Perspectives and Emerging Applications

Comparative Pharmacological Studies

When compared with chlorpromazine (B137089), another low-potency FGA, the research landscape offers indirect comparisons. For instance, a double-blind trial compared thiothixene (B151736), a compound structurally related to chlorprothixene, with chlorpromazine for treating mania. nih.gov The study found that both thiothixene and chlorpromazine had identical rates and degrees of improvement. nih.gov A comprehensive 2014 systematic review by Cochrane, which included 55 trials, compared chlorpromazine with a placebo, confirming its efficacy in reducing relapse rates in schizophrenia. wikipedia.orgnih.gov While direct, large-scale head-to-head trials between chlorprothixene and chlorpromazine are limited, their similar classification as low-potency FGAs suggests overlapping therapeutic applications. wikipedia.orgwikipedia.org

Table 1: Comparative Findings in Head-to-Head Trials

ComparisonStudy DesignKey FindingsReference
Chlorprothixene vs. HaloperidolControlled, double-blind study in chronic schizophreniaNo significant differences in therapeutic efficacy were observed. nih.gov
Haloperidol vs. ChlorpromazineSystematic review of 14 RCTs (n=794)Both drugs were effective for schizophrenia. Haloperidol was associated with more movement side effects, while chlorpromazine was linked to more instances of hypotension. cochrane.org
Thiothixene vs. ChlorpromazineDouble-blind study in manic patientsProduced identical rates and degrees of improvement in mania. nih.gov

The cardiometabolic safety of antipsychotics is a critical area of research, particularly when comparing first-generation and second-generation agents. A nationwide cohort study in Denmark investigated the risk of diabetes and major adverse cardiovascular events (MACE) associated with low-dose chlorprothixene use compared to low-dose quetiapine (B1663577), a second-generation antipsychotic. nih.govresearchgate.net

The study, which included 81,328 new users of low-dose chlorprothixene and 91,163 new users of low-dose quetiapine, found that chlorprothixene was associated with an increased risk of cardiometabolic adverse events. nih.gov Specifically, low-dose chlorprothixene use was linked to a higher risk of developing diabetes compared to low-dose quetiapine use. nih.govsdu.dk The hazard ratio (HR) for diabetes was 1.16 in an intention-to-treat analysis and increased to 1.34 in an as-treated analysis, which restricted follow-up to the time on treatment. nih.gov

Furthermore, the use of low-dose chlorprothixene was also associated with an increased risk of MACE (HR: 1.12) and specifically stroke (HR: 1.21) when compared to quetiapine. nih.govsdu.dk A case-control analysis within the study revealed a dose-dependent relationship, where a cumulative dose of chlorprothixene of 6000 mg or more was associated with an increased risk of diabetes, and a cumulative dose of 1500 mg or more was linked to an increased risk of MACE. nih.govsdu.dk These findings underscore the importance of monitoring cardiometabolic markers during treatment. nih.gov

Table 2: Cardiometabolic Risk: Chlorprothixene vs. Quetiapine

OutcomeHazard Ratio (HR) - Intention-to-Treat AnalysisHazard Ratio (HR) - As-Treated AnalysisReference
Diabetes1.16 (95% CI: 1.08–1.25)1.34 (95% CI: 1.14–1.56) nih.govsdu.dk
Major Adverse Cardiovascular Events (MACE)1.12 (95% CI: 1.04–1.21)Not Reported nih.govsdu.dk
Stroke1.21 (95% CI: 1.06–1.37)Not Reported nih.govsdu.dk
Myocardial Infarction1.11 (95% CI: 0.95–1.30)Not Reported nih.govsdu.dk
Death from Cardiovascular Causes1.07 (95% CI: 0.96–1.20)Not Reported nih.govsdu.dk

Chlorprothixene exists as two geometric stereoisomers: cis(Z)-chlorprothixene and trans(E)-chlorprothixene. Research has demonstrated significant differences in their pharmacological activity. The neuroleptic and antidopaminergic potency is primarily attributed to the cis(Z)-isomer, while the trans(E)-isomer is considered virtually inactive in this regard. nih.govmdpi.com

Computer modeling and molecular dynamics simulations have been employed to understand the structural basis for this difference in activity. nih.gov These studies suggest that the cis(Z)-isomer possesses lower potential molecular energy compared to the trans(E)-isomer. nih.gov Differences in the three-dimensional structure and molecular electrostatic potentials are believed to be the principal reasons for the disparity in pharmacological effects. nih.gov For instance, during simulations in an aqueous solution, the side-chain of the trans(E)-isomer remained closer to the central axis of the thioxanthene (B1196266) ring system than the side-chain of the cis(Z)-isomer. nih.gov The (Z)-isomer is the therapeutically active form used in clinical practice for its antipsychotic properties. nih.govebi.ac.uk

Table 3: Stereoisomer-Specific Profiles

Property(Z)-Chlorprothixene (cis)(E)-Chlorprothixene (trans)Reference
Neuroleptic/Antidopaminergic PotencyActiveVirtually inactive nih.govmdpi.com
Potential Molecular EnergyLowerHigher nih.gov
Therapeutic UseUsed as an antipsychoticNot used for antipsychotic effect mdpi.comnih.gov

Chlorprothixene is among a diverse group of therapeutic compounds that exhibit sodium channel inhibiting (SCI) properties. nih.gov The blockade of voltage-gated sodium channels is a mechanism of action for various drugs, including local anesthetics, antiarrhythmics, and anticonvulsants. drugbank.com A comparative electrophysiological study investigated 35 different compounds, including classic SCIs, antidepressants, and antipsychotics like chlorprothixene, to classify them based on their SCI properties. nih.gov

The study, utilizing an automated patch-clamp system on HEK-293 cells expressing rNav1.2 channels, analyzed multiple characteristics of inhibition. Chlorprothixene was identified as a sodium channel inhibitor, a property it shares with other antipsychotics and antidepressants. nih.gov This action is distinct from its primary mechanism of dopamine (B1211576) and serotonin (B10506) receptor antagonism. patsnap.com The study aimed to create a classification based on properties like use-dependence and state-dependence of the inhibition. For example, the phenothiazine (B1677639) derivative chlorpromazine has been shown to block the human Nav1.7 sodium channel in a manner that is dependent on concentration, state, and use. nih.gov In a study evaluating the spinal anesthetic effects of several antipsychotics in rats, chlorprothixene demonstrated a potency similar to the local anesthetic bupivacaine (B1668057) and a longer duration of action. nih.govresearchgate.net

Table 4: Comparative Sodium Channel Inhibition

Compound ClassExample CompoundsSodium Channel Inhibition ActivityReference
Thioxanthene AntipsychoticChlorprothixene Identified as a sodium channel inhibitor. Potency similar to bupivacaine in a spinal anesthesia model. nih.govnih.gov
Phenothiazine AntipsychoticChlorpromazineBlocks Nav1.7 in a concentration-, state-, and use-dependent manner. nih.gov
Local AnestheticsBupivacaine, LidocaineClassic sodium channel inhibitors. nih.govdrugbank.com
AnticonvulsantsCarbamazepine, LamotrigineClassic sodium channel inhibitors. nih.govdrugbank.com
AntidepressantsNefazodoneExhibits sodium channel inhibition with high state-dependence. nih.gov

Pre-clinical Research Methodologies and Animal Models

In vitro receptor binding assays are fundamental tools for characterizing the pharmacological profile of compounds like chlorprothixene. nih.gov These assays measure the affinity of a drug for various receptors, typically expressed as an inhibition constant (Ki) or an IC50 value, which indicates the concentration of the drug required to inhibit 50% of a specific biological response. nih.gov Chlorprothixene has been characterized as a broad-spectrum antagonist, interacting with multiple receptor systems. wikipedia.orgdrugbank.com

Binding assays reveal that chlorprothixene has a strong affinity for dopamine (D1, D2, D3), serotonin (5-HT2), histamine (B1213489) (H1), muscarinic acetylcholine (B1216132), and alpha1-adrenergic receptors. nih.govdrugbank.com This multi-receptor profile explains its range of therapeutic effects and side effects. The antagonism of D2 receptors in the mesolimbic pathway is central to its antipsychotic action. patsnap.comnih.gov

Investigations into signaling pathways further elucidate the downstream consequences of this receptor blockade. nih.govresearchgate.net For example, antagonism of D2 receptors typically involves the modulation of the adenylyl cyclase pathway. drugbank.com The effects of antipsychotics on signaling cascades like the PI3K/Akt/mTOR pathway have also become an area of intense research. researchgate.netmdpi.com Studies on the related compound chlorpromazine have shown it can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. researchgate.net Understanding how chlorprothixene modulates these intricate signaling networks is key to developing more targeted therapies. nih.govnih.gov

Table 5: Chlorprothixene Receptor Binding Profile (Ki in nM)

ReceptorBinding Affinity (Ki, nM)Associated ActionReference
Dopamine D118Antipsychotic effects wikipedia.org
Dopamine D23.6Antipsychotic effects wikipedia.org
Dopamine D32.1Antipsychotic effects wikipedia.org
Serotonin 5-HT2A2.5Antipsychotic effects, anxiolysis wikipedia.orgdrugbank.com
Histamine H13.7Sedation wikipedia.org
Muscarinic Acetylcholine (M1-M5)15-43Anticholinergic effects wikipedia.orgdrugbank.com
Alpha-1 Adrenergic5.4Hypotension, sedation wikipedia.org

Note: Ki is the inhibition constant; a smaller value indicates stronger binding affinity.

Neurophysiological Studies in Animal Models (e.g., Blood Pressure, Nictitating Membrane Reflex)

Neurophysiological research in animal models has provided insights into the hemodynamic effects of chlorprothixene. The compound is known to be an antagonist of alpha-1 adrenergic receptors, a mechanism that can lead to hypotension and tachycardia. bionity.com Studies in mice have indicated that chlorprothixene can cause profound vasodilation, resulting in lower mean arterial pressure, which triggers a compensatory increase in heart rate. nih.gov While these findings illuminate the compound's impact on blood pressure, specific research investigating the effects of chlorprothixene on the nictitating membrane reflex was not identified in the reviewed literature.

Investigations in Disease-Specific Animal Models (e.g., Cystic Fibrosis, Acute Myeloid Leukemia Xenograft)

The utility of chlorprothixene has been explored in specific animal models for distinct diseases, with notable findings in the context of oncology.

Acute Myeloid Leukemia (AML) Xenograft: In murine xenograft models of Acute Myeloid Leukemia (AML), chlorprothixene has demonstrated significant therapeutic potential. nih.govresearchgate.net Research shows that the compound can effectively inhibit tumor growth and induce apoptosis of leukemic cells in situ. nih.govresearchgate.net This anti-leukemic activity is linked to its ability to reduce the levels of critical oncofusion proteins, such as PML-RARα and AML1-ETO, which in turn elevates the expression of genes related to apoptosis. nih.govresearchgate.net These findings position chlorprothixene as a potential candidate for drug repositioning in the treatment of various AML subtypes. nih.gov

Cystic Fibrosis (CF): A variety of animal models, including mice, pigs, ferrets, and rats, have been developed to study cystic fibrosis. nih.govnih.govfrontiersin.org However, a review of available scientific literature did not yield studies investigating the use or effects of chlorprothixene in these CF-specific animal models.

Cellular Studies on Growth Inhibition and Cytotoxicity in Eukaryotic Cells

Cellular-level investigations have established the growth-inhibiting and cytotoxic properties of chlorprothixene against various eukaryotic cells. The compound effectively inhibits the proliferation of AML cells from different subtypes. nih.govresearchgate.net Studies have also demonstrated a cytotoxic effect of chlorprothixene isomers on non-cancerous cells, such as human diploid fibroblasts, particularly at higher concentrations. nih.gov For instance, E-chlorprothixene showed a cytotoxic effect on fibroblast monolayers that was dependent on the concentration, with 25-50% cytotoxicity observed at 8.9 µmol/L and higher toxicity at increased concentrations. mdpi.com Interestingly, at lower concentrations (around 3.13 µg/ml), a cell-stimulatory effect was noted for all tested compounds, including cis(Z)-chlorprothixene, indicating a dual effect based on concentration. nih.gov

Cell TypeCompoundObserved EffectSource
Acute Myeloid Leukemia (AML) Cells (various subtypes)ChlorprothixeneInhibition of cell growth and proliferation nih.govresearchgate.net
Human Diploid Fibroblastscis(Z)-ChlorprothixeneAntiviral effect without cell toxicity across a range of concentrations nih.gov
Human Diploid Fibroblaststrans(E)-ChlorprothixeneCell-toxic effect at higher concentrations nih.gov
Fibroblast MonolayersE-ChlorprothixeneDose-dependent cytotoxic effect mdpi.com

Repurposing and Novel Therapeutic Indications

Beyond its primary application, chlorprothixene is being investigated for new therapeutic roles, particularly as an antimicrobial and oncological agent.

Antimicrobial Properties: Antibacterial, Anti-Mycobacterial, Antiviral (e.g., HSV, SARS-CoV), and Anti-Parasitic Activities

Chlorprothixene belongs to the thioxanthene class of drugs, which has been recognized for broad-spectrum antimicrobial activities. mdpi.com

Antibacterial and Anti-Mycobacterial: Thioxanthenes, including the Z- and E-stereoisomers of chlorprothixene, have demonstrated significant anti-mycobacterial properties. mdpi.com The antibacterial effect of this drug class has also been noted against slow-growing mycobacteria. ncats.io

Antiviral: In vitro studies have confirmed the antiviral activity of chlorprothixene. Both the clinically used cis(Z)-chlorprothixene and its non-neuroleptic trans(E)-isomer demonstrated an antiviral effect against Herpes simplex virus 2 (HSV-2). nih.gov Furthermore, the thioxanthene drug class has been reported to possess antiviral capabilities, including against SARS-CoV-2. mdpi.com This is supported by research showing that related antipsychotics, such as chlorpromazine, can inhibit SARS-CoV replication. nih.govnih.gov A clinical study also reported on the use of chlorprothixene in therapy for herpes zoster neuralgia, a condition caused by the varicella-zoster herpesvirus. nih.gov

Anti-Parasitic: The thioxanthene group of compounds is also recognized for its anti-parasitic properties. mdpi.com Studies on the related compound chlorpromazine have shown it to be effective against several parasitic helminths, including Trichuris muris, Ancylostoma caninum, and Schistosoma mansoni, suggesting a potential new class of anthelmintic drugs. gwu.edunih.gov

Activity TypeTarget Organism/VirusFindingsSource
Anti-MycobacterialMycobacteria spp.Z- and E-isomers of chlorprothixene possess significant anti-mycobacterial activity. mdpi.com
AntiviralHerpes Simplex Virus 2 (HSV-2)Both cis(Z)- and trans(E)-chlorprothixene demonstrated antiviral effects in vitro. nih.gov
AntiviralVaricella-zoster virusUsed in therapy for herpes zoster neuralgia. nih.gov
Antiviral (Class Effect)SARS-CoV-2The thioxanthene class has shown antiviral activity against SARS-CoV-2. mdpi.com
Anti-Parasitic (Class Effect)ParasitesThe thioxanthene class possesses anti-parasitic properties. mdpi.com

Oncological Applications: Induction of Apoptosis and Autophagy in Acute Myeloid Leukemia (AML) Cells

A significant area of emerging research for chlorprothixene is in oncology, specifically for its effects on AML cells. Through hypothesis-driven screening that integrated multiple omics data, chlorprothixene was identified as a compound that could effectively inhibit the growth of various AML cell subtypes. nih.gov RNA-sequencing analysis revealed that the drug perturbs crucial biological processes, including the cell cycle, apoptosis, and autophagy. nih.govresearchgate.net Further investigation confirmed that chlorprothixene induces both apoptosis and autophagy in AML cells, and that these two pathways act as cooperative partners to bring about cell death. nih.gov This action is partly mediated by the reduction of oncofusion proteins like PML-RARα and AML1-ETO, leading to an increased expression of genes that promote apoptosis. nih.govresearchgate.net

The cellular-level findings translate to in vivo models. In a murine xenograft model of AML, chlorprothixene was shown to inhibit tumor growth and induce apoptosis in leukemic cells within the tumor's original site. nih.govresearchgate.netresearchgate.net This demonstrates that the drug's mechanism of inducing cooperative apoptosis and autophagy is effective at controlling tumor progression in a complex biological system. nih.govresearchgate.net These results provide a strong basis for the repositioning of chlorprothixene as a potential therapy for different subtypes of AML. nih.gov

Reduction of Oncofusion Proteins and Elevation of Apoptosis-Related Genes

Recent research has illuminated a potential new application for chlorprothixene in the field of oncology, specifically in the treatment of acute myeloid leukemia (AML). researchgate.netnih.gov Studies have demonstrated that chlorprothixene can inhibit the growth of AML cells across different subtypes by inducing both apoptosis (programmed cell death) and autophagy. researchgate.netnih.gov A key mechanism identified is the drug's ability to reduce the levels of specific oncofusion proteins, which are critical drivers in certain types of AML. nih.govresearchgate.net

In a murine xenograft model, chlorprothixene treatment was found to inhibit tumor growth and trigger apoptosis in leukemic cells. researchgate.netnih.gov This effect was linked to the downregulation of the oncofusion proteins PML-RARα and AML1-ETO. nih.govresearchgate.net The reduction of these proteins consequently leads to an increased expression of genes related to apoptosis, ultimately causing AML cell death. researchgate.netnih.gov These findings suggest that chlorprothixene could be repositioned as a potential therapeutic agent for various AML subtypes by targeting the expression of these critical oncofusion proteins. nih.gov RNA-seq analysis has confirmed that chlorprothixene perturbs several key biological processes in AML cells, including the cell cycle, apoptosis, and autophagy. researchgate.netnih.gov

Table 1: Effect of Chlorprothixene on Oncofusion Proteins and Apoptosis in AML

TargetEffect of ChlorprothixeneConsequenceSupporting Evidence
PML-RARα Reduction in protein levelElevation of apoptosis-related genes researchgate.netnih.govresearchgate.net
AML1-ETO Reduction in protein levelElevation of apoptosis-related genes researchgate.netnih.govresearchgate.net
Apoptosis InductionAML cell death researchgate.netnih.gov
Autophagy InductionContributes to AML cell death researchgate.netnih.gov

Pharmacovigilance Studies and Real-World Evidence Generation

Pharmacovigilance is the science and set of activities related to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problem. propharmaresearch.comijprajournal.com It is a critical component of ensuring public health and safety beyond the controlled environment of clinical trials. propharmaresearch.com Real-world evidence (RWE) is clinical evidence regarding the usage and potential benefits or risks of a medical product derived from the analysis of real-world data (RWD). cioms.ch RWD sources include electronic health records (EHRs), insurance claims databases, patient registries, and data from mobile devices. ijprajournal.comcioms.ch

The integration of RWE into pharmacovigilance allows regulatory bodies and researchers to monitor the long-term safety and effectiveness of medications in a broad and diverse patient population that is more representative of actual clinical practice. ijprajournal.comcioms.ch This approach is essential for identifying rare or long-term adverse events not detected in initial clinical trials. propharmaresearch.comijprajournal.com Health authorities can utilize RWE generated from nationwide claims databases and other sources to support regulatory decisions, including risk evaluation and minimization efforts. nih.gov While the framework for using RWE in pharmacovigilance is well-established, specific large-scale pharmacovigilance studies focusing exclusively on chlorprothixene using modern RWE methodologies are not prominently featured in recent literature. Such studies would be invaluable for continuously monitoring its safety and effectiveness profile in real-world clinical settings.

Pharmacogenomic and Personalized Medicine Approaches

Pharmacogenomics is an integral part of personalized (or precision) medicine, which aims to tailor drug selection and dosing to an individual's genetic makeup. nih.govmdpi.commdpi-res.com The core principle is that variations in an individual's genes can influence their response to a drug, affecting its efficacy and the likelihood of adverse reactions. nih.gov By identifying key genetic markers, clinicians can better predict how a patient will respond to a specific medication. mdpi.com

This field investigates genetic variations that alter drug metabolism, transport, or the function of a drug's target receptors. mdpi-res.com Despite significant advances and the publication of pharmacogenetic guidelines for many drugs, the broad implementation in clinical practice is still evolving. nih.govmdpi.com For antipsychotics, pharmacogenomic research often focuses on genes encoding for cytochrome P450 (CYP) enzymes, which are crucial for metabolizing these drugs, and on genes for neurotransmitter receptors, such as dopamine and serotonin receptors, which are the primary targets of these medications.

Currently, specific pharmacogenomic guidelines or widely validated genetic markers dedicated to personalizing chlorprothixene therapy are not established in mainstream clinical practice. Future research in this area could identify genetic variants that predict patient response or susceptibility to side effects, paving the way for more personalized treatment strategies involving chlorprothixene. eppermed.eu

Potential for Histamine H3 Receptor Antagonist Pharmacophore Development

Chlorprothixene is known to be a potent antagonist of several receptors, including dopamine and the histamine H1 receptor. medchemexpress.com In the realm of drug design, a pharmacophore is an abstract description of molecular features that are necessary for a molecule to interact with a specific biological target. Developing a pharmacophore model is a key step in designing new drugs. nih.gov

There is significant research interest in developing antagonists for the histamine H3 receptor (H3R), as they have potential applications in treating various central nervous system disorders. researchgate.netnih.gov Researchers have worked on creating pharmacophore models for H3R antagonists that reveal specific hydrogen-bonding sites and hydrophobic pockets available for binding. nih.gov One strategy in drug development involves combining the pharmacophore of a known drug class with the structural features of other active compounds to create novel multi-acting drugs. nih.gov For instance, the pharmacophore of known H3R antagonists has been linked to other neuroleptics to create agents with an improved pharmacological profile. nih.gov

While chlorprothixene is primarily an H1 antagonist, its thioxanthene core structure could potentially serve as a scaffold or starting point in the design of new ligands. The principles of pharmacophore modeling could be applied to see if modifications of the chlorprothixene structure could yield affinity for the H3 receptor, potentially leading to the development of new classes of CNS agents. nih.govnih.gov

Microbiome-Antipsychotic Interactions: Emerging Research Areas

A growing body of research indicates that the gut microbiome—the community of microorganisms residing in the digestive tract—plays a significant role in health and disease, including mental health. nih.govnih.gov It is now understood that many medications, including antipsychotics, can alter the composition and diversity of the gut microbiota. researchgate.netfrontiersin.org This interaction is bidirectional, as the gut microbiota can also affect the pharmacokinetics and, consequently, the efficacy and side effects of antipsychotic drugs. researchgate.net

Studies on various antipsychotics have shown that they can change the abundance of major types of gut microbes, which may contribute to metabolic side effects like weight gain that are commonly associated with these medications. nih.govfrontiersin.org For example, chlorpromazine, an antipsychotic structurally related to chlorprothixene, is known to alter the gut microbiota. researchgate.net This emerging field is exploring how these drug-microbiome interactions influence treatment response and non-response in patients. researchgate.net

Although the influence of the broader class of antipsychotics on the microbiome is an active area of investigation, specific studies detailing the unique impact of chlorprothixene on the gut microbiome composition and its clinical implications are still an emerging research area. frontiersin.org Understanding these interactions could lead to novel therapeutic approaches, such as dietary interventions or probiotics, to mitigate side effects and potentially enhance the effectiveness of antipsychotic therapy. nih.govresearchgate.net

Methodological Considerations in Chlorprothixene Research

Clinical Trial Design and Methodologies

Clinical research on chlorprothixene utilizes various trial designs to answer specific questions about the drug's performance in humans. The design of a clinical trial is paramount as it directly impacts the strength and validity of the evidence produced. nih.gov

Randomized Controlled Trials (RCTs) are considered a gold standard in clinical research for their ability to minimize bias by randomly assigning participants to different treatment groups, including a control group. nih.govfda.gov This design allows for the evaluation of causal relationships between an intervention and an outcome. nih.gov

In the context of chlorprothixene research, RCTs have been employed to investigate its pharmacokinetic properties. For instance, a study involving healthy male volunteers used a randomized, complete-block design to compare the bioavailability of three different oral formulations of chlorprothixene (solution, suspension, and coated tablet) against an intravenous infusion as a reference. nih.gov Participants received single 100 mg doses of each formulation with washout periods in between. nih.gov This design allowed researchers to determine key pharmacokinetic parameters, such as the absolute oral bioavailability, which was found to be 17% for the solution, and the relative bioavailability of the tablet and suspension formulations. nih.gov The randomization process ensures that known and unknown confounding factors are, on average, evenly distributed between the study groups, thus isolating the effect of the formulation on the drug's absorption and metabolism. nih.gov

Table 1: Pharmacokinetic Parameters of Chlorprothixene from a Randomized Controlled Trial

ParameterIntravenous Infusion (100 mg)Oral Solution (100 mg)Coated Tablet (100 mg)Suspension (100 mg)
Max. Serum Concentration (Cmax) 430 +/- 81 ng/ml---
Elimination Half-life (t1/2) 25.8 +/- 13.6 h---
Absolute Bioavailability 100%17%--
Relative Bioavailability (vs. Oral Solution) -100%56.4%67.7%
Data sourced from a pharmacokinetic study in eight healthy male volunteers. nih.gov

The double-blind method is a crucial feature in many clinical trials, where neither the participants nor the investigators know which treatment is being administered. nih.gov This approach is designed to prevent bias in the reporting of outcomes and the assessment by researchers.

Double-blind studies have been a feature of chlorprothixene research, particularly in comparative trials. nih.govnih.gov For example, a double-blind trial was conducted to compare the efficacy of thiothixene (B151736) and chlorpromazine (B137089) in treating acute schizophrenia, a condition for which chlorprothixene is also indicated. wikipedia.orgnih.gov In such studies, patients are randomly assigned to receive one of the active drugs or a placebo, with the identity of the treatment concealed from both the patient and the clinical team assessing the patient's progress. This methodology ensures that the observed effects are attributable to the pharmacological properties of the drug rather than the expectations of the participants or the researchers. nih.gov

Cohort studies are observational studies that follow a group of individuals (a cohort) over time to see how certain exposures affect outcomes. sdu.dk These studies are particularly valuable for assessing the long-term effects and risks of medications in large, real-world populations, which may not be feasible in the controlled setting of an RCT. sdu.dkresearchgate.net

A significant example in chlorprothixene research is a nationwide cohort study conducted in Denmark, which included all new users of low-dose chlorprothixene (n=81,328) and a comparator drug, low-dose quetiapine (B1663577) (n=91,163), between 2000 and 2017. nih.gov The study utilized national health registries to gather data on drug use and the incidence of diabetes and major adverse cardiovascular events (MACE). researchgate.netnih.gov This real-world data analysis allowed researchers to investigate associations that might not be apparent in shorter-term clinical trials. sdu.dk

The study found that low-dose chlorprothixene use was associated with an increased risk of both diabetes and MACE compared to low-dose quetiapine. sdu.dknih.gov Furthermore, a dose-response relationship was observed, with higher cumulative doses of chlorprothixene linked to a greater risk of these adverse outcomes. researchgate.netnih.gov The strength of this type of study lies in its large sample size and long follow-up period, providing robust statistical power. sdu.dk

Table 2: Key Findings from a Nationwide Cohort Study on Chlorprothixene

OutcomeComparisonHazard Ratio (HR) / Odds Ratio (OR)95% Confidence Interval (CI)
Diabetes Chlorprothixene vs. Quetiapine (Intention-to-Treat)1.161.08–1.25
Diabetes Chlorprothixene vs. Quetiapine (As-Treated)1.341.14–1.56
MACE Chlorprothixene vs. Quetiapine (Intention-to-Treat)1.121.04–1.21
Diabetes Cumulative Dose ≥6000 mg (vs. ≤1500 mg)1.15–1.63-
MACE Cumulative Dose ≥1500 mg (vs. ≤1500 mg)1.10–1.85-
Data from a Danish nationwide cohort study. sdu.dkresearchgate.netnih.gov

Research often needs to focus on specialized patient populations where drug effects may differ due to age, comorbidities, or physiological changes.

Gerontopsychiatric Patients: The use of chlorprothixene in disturbed geriatric patients has been a subject of clinical interest. nih.gov Research in this population requires careful consideration of factors such as polypharmacy, altered drug metabolism, and increased sensitivity to medication effects. Studies in this demographic are essential for establishing appropriate use in elderly individuals with mental health disorders. nih.gov

Bariatric Surgery Patients: Bariatric surgery can significantly alter the anatomy and physiology of the gastrointestinal tract, potentially affecting the absorption and pharmacokinetics of oral medications. clinicaltrials.govmdedge.comnih.gov Research is emerging to understand these effects on psychotropic drugs. A planned study aims to investigate the pharmacokinetic effects of bariatric surgery (gastric bypass or sleeve gastrectomy) on chlorprothixene. clinicaltrials.gov Such studies are methodologically complex, often involving measuring drug concentrations before and after surgery to quantify any changes in absorption and bioavailability. researchgate.netmdpi.com These investigations are critical for guiding clinical practice in this growing patient population. mdedge.com

Pre-clinical Research Techniques

Before a drug can be tested in humans, its basic biological effects are studied using preclinical research techniques. These methods provide foundational knowledge about the compound's mechanism of action and potential effects. texilajournal.com

In vitro (literally "in glass") studies using cell cultures are a cornerstone of preclinical research. ugent.be These models allow scientists to investigate the effects of a compound on specific cell types in a controlled laboratory environment. mdpi.com

For chlorprothixene, in vitro models have been used to understand its interaction with cellular targets. For example, research has shown that chlorprothixene administration can restore normal ceramide concentrations in murine bronchial epithelial cells by inhibiting the enzyme acid sphingomyelinase (Asm). selleckchem.com This type of study helps to elucidate the molecular mechanisms underlying the drug's observed effects.

The development of three-dimensional (3D) cell culture models, such as spheroids and organoids, offers a more physiologically relevant environment compared to traditional two-dimensional (2D) cultures. mdpi.commdpi.com These advanced models can better mimic the complex cell-to-cell interactions and microenvironment of in vivo tissues. mdpi.com While specific studies using 3D cultures for chlorprothixene are not detailed in the provided sources, the methodology has been applied to similar compounds like chlorpromazine to study cytotoxicity and biokinetics in cell lines such as Balb/c 3T3, Caco-2, and HepaRG. nih.gov Such approaches are valuable for comparing the sensitivity of different cell systems to a drug. nih.gov

Table 3: Examples of In Vitro Models in Thioxanthene (B1196266) and Related Compound Research

Cell ModelCompound StudiedResearch FocusKey Finding
Murine Bronchial Epithelial Cells ChlorprothixeneMechanism of actionInhibits acid sphingomyelinase (Asm), restoring normal ceramide levels. selleckchem.com
Balb/c 3T3, Caco-2, HepaRG Cells ChlorpromazineCytotoxicity and biokineticsThe freely dissolved concentration is a more appropriate dose metric than total concentration for comparing sensitivity between cell systems. nih.gov
This table summarizes examples of how in vitro cell culture models are used in research.

Animal Models and Behavioral Assessments

The study of chlorprothixene's effects, particularly its antipsychotic properties, relies on various animal models that aim to replicate aspects of human psychiatric conditions. researchgate.net The choice of model is crucial as no single animal model can fully encompass the wide spectrum of symptoms seen in human disorders. nih.gov Research often involves assessing changes in normal animal behavior or the animal's response to drug-induced behavioral changes. researchgate.net

Rodents are commonly used in this field of research. researchgate.net For instance, a murine xenograft model was utilized to study the effects of chlorprothixene on acute myeloid leukemia (AML), where the compound was observed to inhibit tumor growth. nih.gov In other contexts, such as neurotoxicity studies, juvenile rats have been employed to assess the impact of chemical agents on the developing nervous system. researchgate.net

Behavioral assessments are critical for evaluating the potential therapeutic effects of compounds like chlorprothixene. These tests are designed to measure specific behavioral domains that are considered analogous to symptoms in humans. Key behavioral paradigms include:

Conditioned Avoidance Response: In this test, an animal learns to avoid an unpleasant stimulus (like a foot-shock) by responding to a preceding neutral signal. researchgate.net Antipsychotic drugs typically suppress this avoidance behavior without impairing the animal's ability to escape the stimulus once it is present. researchgate.net

Catalepsy Tests: Some antipsychotics can induce catalepsy, a state of motor immobility, in rodents. researchgate.net This is often considered an indicator of the drug's effect on the nigrostriatal dopamine (B1211576) system. researchgate.net

Drug-Induced Behavior Antagonism: Researchers often assess a compound's ability to counteract behaviors induced by other drugs. For example, the jumping response in mice pre-treated with certain substances, which is linked to dopaminergic overstimulation, can be blocked by neuroleptics. researchgate.net Similarly, behaviors induced by NMDA antagonists like MK-801 or phencyclidine serve as models for psychosis that can be antagonized by antipsychotics. researchgate.net

Prepulse Inhibition (PPI): PPI is a neurological phenomenon where a weaker prestimulus (the prepulse) inhibits the reaction to a subsequent strong, startling stimulus. Deficits in PPI are observed in some psychiatric disorders, and this test is used to screen compounds that might restore this sensory gating function. researchgate.net

The table below summarizes some animal models and behavioral tests relevant to antipsychotic drug research.

Table 1: Examples of Animal Models and Behavioral Paradigms in Antipsychotic Research

Animal Model Behavioral Paradigm Primary Assessed Outcome
Rodents (Rats, Mice) Conditioned Avoidance Response Selective suppression of avoidance reflex. researchgate.net
Rodents (Rats, Mice) Catalepsy Induction Assessment of effects on the nigrostriatal dopamine system. researchgate.net
Mice Amphetamine/L-dopa Induced Jumping Blockade of dopaminergic overstimulation. researchgate.net
Rodents MK-801 or Phencyclidine Induced Behavior Antagonism of hyperactivity and stereotypic behaviors. researchgate.net
Rodents Prepulse Inhibition (PPI) of Startle Evaluation of sensory-motor gating capabilities. researchgate.net

Advanced Analytical Techniques (e.g., HPLC, Mass Spectrometry, RNA-seq, Flow Cytometry, Automated Patch-Clamp Electrophysiology)

The investigation of chlorprothixene, from its quantification in biological samples to the elucidation of its mechanism of action, employs a suite of advanced analytical techniques. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. ijpsjournal.com Several HPLC methods have been developed for the determination of chlorprothixene in pharmaceutical formulations. sysrevpharm.orgresearchgate.net These methods are valued for their sensitivity, speed, and reproducibility. sysrevpharm.orgresearchgate.net For instance, a reversed-phase (RP-HPLC) method can achieve separation in under 10 minutes. researchgate.net The optimization of HPLC parameters—such as the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detection wavelength—is critical for achieving accurate and reliable results. cabidigitallibrary.org

Mass Spectrometry (MS) Mass spectrometry is an analytical tool used to measure the mass-to-charge ratio of ions, making it indispensable for identifying unknown compounds and elucidating their structure. ijpsjournal.com It is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). nih.govoup.com In chlorprothixene research, GC-MS has been used for confirmation in screening procedures. nih.gov For example, a study on horses administered chlorprothixene used chemical ionization mass spectrometry to identify at least four metabolites in urine, including chlorprothixene sulphoxide, hydroxylated chlorprothixene, and hydroxylated chlorprothixene sulphoxide. nih.gov LC-MS combined with tandem mass spectrometry (LC-MS/MS) has been used for the segmental analysis of chlorprothixene and its metabolite, desmethylchlorprothixene, in postmortem hair, offering a window into drug intake over time. oup.com

RNA-seq (RNA sequencing) RNA-seq is a powerful transcriptomic technique used to quantify gene expression on a genome-wide scale. In a study on acute myeloid leukemia (AML), RNA-seq analysis was performed on AML cells treated with chlorprothixene. nih.gov The results revealed that the compound perturbed a range of crucial biological processes, including the cell cycle, apoptosis, and autophagy. nih.gov This transcriptomic approach provides a broad, unbiased view of the molecular pathways affected by a drug, offering insights into its mechanism of action. nih.govnih.gov For instance, the analysis showed that chlorprothixene treatment could lead to the downregulation of oncofusion proteins like PML-RARα and AML1-ETO, subsequently affecting the expression of genes related to apoptosis. nih.gov

Flow Cytometry Flow cytometry is a laser-based technology used for cell counting, sorting, and biomarker detection. nih.gov It is particularly useful for analyzing cellular processes like apoptosis and cell cycle progression. nih.gov In the context of chlorprothixene's effects on AML cells, flow cytometry was used to investigate and confirm the induction of both apoptosis and autophagy, which were first suggested by RNA-seq data. nih.gov This technique allows for the quantitative analysis of individual cells, providing statistical power to the assessment of a drug's cellular impact. nih.gov

Automated Patch-Clamp Electrophysiology Automated patch-clamp systems have revolutionized ion channel research by enabling high-throughput electrophysiological recordings. frontiersin.orgcellmicrosystems.com This technique allows for the direct testing of multiple compounds on ion channels expressed in cells. frontiersin.org While manual patch-clamping is a gold-standard for high-fidelity analysis of neuronal electrophysiology, it is labor-intensive. nih.govresearchgate.net Automation makes it possible to screen compounds rapidly to characterize their mechanism of action on specific ion channels. frontiersin.orgd-nb.info Given chlorprothixene's activity as a dopamine receptor antagonist and its use in psychiatry, this technique holds potential for investigating its detailed effects on neuronal ion channels, which are fundamental to cell excitability and signaling. nih.gov

Table 2: Application of Advanced Analytical Techniques in Chlorprothixene Research

Technique Specific Application Key Capabilities & Findings
HPLC Quantification in pharmaceutical forms. sysrevpharm.org Provides rapid, sensitive, and reproducible measurement of chlorprothixene concentration. sysrevpharm.orgresearchgate.net
Mass Spectrometry Metabolite identification; quantification in biological matrices (urine, hair). nih.govoup.com Identified metabolites like chlorprothixene sulphoxide; allows for historical tracking of drug intake via hair analysis. nih.govoup.com
RNA-seq Analysis of gene expression changes in cancer cells. nih.gov Revealed chlorprothixene perturbs cell cycle, apoptosis, and autophagy pathways in AML cells. nih.gov
Flow Cytometry Assessment of apoptosis and autophagic cell death. nih.gov Confirmed and quantified the induction of apoptosis and autophagy in chlorprothixene-treated AML cells. nih.gov

| Automated Patch-Clamp | High-throughput ion channel screening. frontiersin.orgcellmicrosystems.com | Potential for detailed characterization of chlorprothixene's effects on neuronal ion channel activity. |

Table 3: Summary of RNA-sequencing Findings for Chlorprothixene in Acute Myeloid Leukemia (AML) Cells

Biological Process Key Finding Implication
Apoptosis Chlorprothixene treatment induced apoptosis. nih.gov The compound activates programmed cell death pathways in cancer cells. nih.gov
Autophagy Chlorprothixene treatment induced autophagy. nih.gov The compound triggers a cellular self-degradation process that, in this context, cooperates with apoptosis to induce cell death. nih.gov
Oncoprotein Levels Reduced levels of PML-RARα and AML1-ETO oncofusion proteins. nih.gov Suggests a mechanism of action involving the downregulation of key cancer-driving proteins in specific AML subtypes. nih.gov

| Cell Cycle | Perturbation of cell cycle processes. nih.gov | Indicates an inhibitory effect on cancer cell proliferation. nih.gov |

Challenges and Limitations in Research Design and Interpretation

Despite the advanced methodologies available, research on chlorprothixene is subject to several challenges and limitations that can affect the design of studies and the interpretation of their results.

A primary challenge lies in the translation of findings from animal models to human conditions. researchgate.net Animal models, while essential, often mimic only specific aspects of complex human disorders like psychosis. researchgate.netnih.gov This means that behavioral effects observed in rodents, for example, may not have a direct or perfectly predictive correlation in humans, a limitation known as modest predictive validity. researchgate.net Furthermore, the development of ideal animal models that capture the full range of symptoms and underlying pathology of conditions like schizophrenia remains an ongoing effort. nih.govdntb.gov.ua

In vitro studies, such as those using cell cultures, also have inherent limitations. While they are invaluable for dissecting molecular mechanisms, their results cannot always be fully extrapolated to whole organisms where complex physiological interactions occur. researchgate.net For example, a drug's effect in a cell line might not account for its metabolism, distribution, or off-target effects in a living animal.

Large-scale observational studies in humans, which are crucial for understanding a drug's effects in a real-world setting, face their own set of challenges. Such studies often need to emulate a hypothetical clinical trial, requiring strict eligibility and censoring criteria to isolate the effect of the drug and reduce the impact of confounding variables. nih.gov For instance, in a nationwide cohort study, isolating the specific cardiometabolic risk of chlorprothixene required careful comparison against another drug and statistical adjustments for numerous potential confounders. nih.gov

Finally, analytical methods themselves can present limitations. The accuracy of techniques like HPLC can be sensitive to minor variations in experimental conditions, such as the pH of the mobile phase, requiring rigorous validation to ensure robustness. researchgate.net When interpreting data, especially from high-throughput methods like RNA-seq, the biological significance of thousands of data points must be carefully assessed through bioinformatics and validated with orthogonal methods to distinguish meaningful signals from noise. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
(E)-chlorprothixene
(Z)-chlorprothixene
2-Chloroprocaine
4-Chloro-DL-phenylalanine
Acetonitrile
AML1-ETO
Ammonium metavanadate
Amphetamine
Apomorphine
Aspirin
Bensevazide
Bismuth
Butanol
Caffeine
Chlorhexidine
Chloroform
Chlorpromazine
Chlorprothixene
Chlorprothixene hydrochloride
Chlorprothixene sulphoxide
Desmethylchlorprothixene
Desvenlafaxine
Diclofenac
Dopamine
Glucosylceramide
Hydroxylated chlorprothixene
Hydroxylated chlorprothixene sulphoxide
L-dopa
Levodopa
MK-801
Oxytetracycline
p-chloroaniline
Paraquat
Permethrin
Phencyclidine
PML-RARα
Quetiapine
Rotenone
Thiothixene
Titanium (IV) thiocyanate
Triethylamine
Vanadates

Future Directions and Unanswered Questions in Chlorprothixene Research

Elucidation of Novel Molecular Targets and Signaling Pathways

While the primary mechanism of chlorprothixene is understood to involve the antagonism of multiple neurotransmitter receptors, a deeper understanding of its molecular interactions is a critical frontier for future research. Chlorprothixene is known to exert strong blocking effects on a range of receptors, including dopamine (B1211576) (D1, D2, D3), serotonin (B10506) (5-HT2), histamine (B1213489) (H1), muscarinic acetylcholine (B1216132), and alpha1-adrenergic receptors. nih.govdrugbank.compatsnap.com This broad pharmacological profile contributes to both its therapeutic effects and its side effects. patsnap.com

Exploration of Stereoisomer-Specific Therapeutic Profiles

Like many pharmaceuticals, chlorprothixene possesses stereoisomers, which are molecules with the same chemical formula but different three-dimensional arrangements of atoms. biomedgrid.com Chlorprothixene exists as geometric isomers, specifically the cis(Z) and trans(E) forms. nih.govnih.gov Research has demonstrated that these isomers are not pharmacologically equivalent. The primary antidopaminergic and thus antipsychotic activity is attributed to the cis(Z)-isomer, while the trans(E)-isomer is considered virtually inactive in this regard. nih.gov This difference in activity is thought to arise from variations in their three-dimensional structure and molecular electrostatic potentials. nih.gov

However, "inactive" does not mean devoid of any biological effect. An important avenue for future research is the complete pharmacological characterization of the trans(E)-isomer. For example, one in-vitro study found that both cis(Z)- and trans(E)-chlorprothixene demonstrated antiviral activity against Herpes simplex virus 2, though they exhibited different cellular toxicity profiles. nih.gov The two enantiomers of a chiral drug can have significant differences in their metabolic profiles, potency, and toxicity. nih.gov A thorough investigation into the unique biological interactions of each isomer is essential. This could reveal that the trans(E) form contributes to certain adverse effects or, conversely, possesses unique therapeutic properties that have been overlooked.

Refinement of Adverse Event Prediction and Mitigation Strategies

A pivotal goal in pharmacology is to maximize therapeutic benefits while minimizing harm. nih.gov Future research on chlorprothixene must focus on developing sophisticated strategies for predicting and mitigating adverse events. Modern computational methods, such as machine learning, offer a promising path forward. Predictive models can be developed by analyzing large datasets from clinical trials and electronic health records to identify patients at higher risk for specific adverse events. biorxiv.org

Another key strategy is the systematic identification of drug combinations that can mitigate adverse effects, a concept known as polypharmacology. nih.govtmc.edu For example, it is known that when chlorprothixene is given with opioids, the opioid dose should be reduced significantly because chlorprothixene amplifies its effects and side effects. wikipedia.org Future studies could use large-scale screening of adverse event reporting systems (like the FDA's FAERS database) to identify other drug pairs where a second drug reduces the incidence of chlorprothixene-associated adverse events. nih.govtmc.edu This data-driven approach could lead to evidence-based guidelines for safer co-prescribing.

Investigation of Repurposed Applications in Oncology, Infectious Diseases, and Beyond

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a cost-effective and accelerated pathway for drug development. mdpi.commdpi.com Antipsychotic medications, particularly those of the phenothiazine (B1677639) and thioxanthene (B1196266) classes, have shown surprising potential in non-psychiatric conditions, opening up exciting new research avenues for chlorprothixene.

Oncology: Several studies have highlighted the anti-cancer properties of phenothiazine antipsychotics like chlorpromazine (B137089) and trifluoperazine. nih.govnih.gov These compounds can induce cancer cell death (apoptosis) and inhibit critical signaling pathways involved in tumor growth, such as the Akt/mTOR pathway. frontiersin.orgnih.gov Given the structural and pharmacological similarities, a focused investigation into chlorprothixene's potential as an anti-cancer agent, particularly in challenging cancers like glioblastoma, is a logical and compelling future direction. nih.gov

Infectious Diseases: There is growing evidence that chlorprothixene and related compounds possess direct antimicrobial properties. In-vitro studies have shown that thioxanthenes, including chlorprothixene, exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Acinetobacter baumannii. nih.govmdpi.com Additionally, antiviral activity has been noted. Both isomers of chlorprothixene showed effects against Herpes simplex virus 2 in one study. nih.gov Relatedly, several phenothiazines have been identified as inhibitors of RNA viruses, including coronaviruses like SARS-CoV-2, by blocking viral entry into host cells. biorxiv.orgtmc.edunih.govscielo.br This suggests a potential class effect that warrants specific investigation for chlorprothixene.

Beyond: Unanticipated applications continue to emerge. For example, research in rat models demonstrated that intrathecal administration of chlorprothixene produced potent and prolonged spinal anesthesia for both sensory and motor functions, with a potency and duration comparable or superior to the standard local anesthetic bupivacaine (B1668057). researchgate.netfao.org Further exploration of this non-systemic, localized anesthetic application could represent a completely novel therapeutic use for the compound.

Integration of Omics Data for Personalized Treatment Approaches

The "one-size-fits-all" approach to medicine is gradually being replaced by personalized medicine, which tailors treatment to an individual's unique biological makeup. psychscenehub.com The integration of "omics" data—genomics, proteomics, and metabolomics—is central to this paradigm shift and represents a major unanswered area in chlorprothixene research.

Pharmacogenomics: This field studies how an individual's genes affect their response to drugs. nih.gov While numerous genetic variants have been linked to responses to various antipsychotics, specific pharmacogenomic data for chlorprothixene is lacking. drugbank.comnih.gov Future research should investigate how variations in genes for cytochrome P450 enzymes (which metabolize drugs) and for dopamine and serotonin receptors (the drug's targets) impact the efficacy and tolerability of chlorprothixene. psychscenehub.com This could lead to genetically-guided prescribing to optimize treatment from the outset.

Metabolomics: The study of metabolites, the small-molecule end products of cellular processes, provides a real-time snapshot of a patient's physiological state. nih.gov Systematic reviews of other antipsychotics have shown that these drugs can consistently alter the body's metabolic profile, affecting molecules like phosphatidylcholines and carboxylic acids. mdpi.com Applying untargeted metabolomic profiling to patients treated with chlorprothixene could identify novel biomarkers to predict treatment response or the onset of adverse metabolic effects, enabling more proactive and personalized patient management.

Long-Term Outcomes and Real-World Effectiveness Studies

While randomized controlled trials (RCTs) are the gold standard for establishing a drug's efficacy, they often involve carefully selected patient populations and may not reflect the complexities of real-world clinical practice. mdpi.com There is a critical need for more long-term, observational studies to understand the real-world effectiveness and safety of chlorprothixene over extended periods.

These "effectiveness studies" can provide crucial information on outcomes in diverse patient groups, including those with co-morbidities and on concurrent medications. mdpi.com For example, a recent nationwide cohort study highlighted that long-term, low-dose chlorprothixene use is associated with an increased risk of cardiometabolic adverse events compared to other antipsychotics. Future research must build on such findings, conducting large-scale, methodologically sound studies to establish a comprehensive picture of the long-term risk-benefit balance of chlorprothixene. This will help clinicians and patients make more informed decisions about its place in modern therapy.

Research on Drug-Microbiome Interactions and Their Clinical Relevance

The human gut microbiome—the vast community of microorganisms residing in our digestive tract—is increasingly recognized as a key player in health and disease, with the ability to influence drug metabolism and response. nih.gov Evidence suggests a bidirectional relationship: drugs can alter the microbiome's composition, and the microbiome can alter a drug's pharmacokinetics. nih.gov

This is a nascent but vital area for chlorprothixene research. Thioxanthenes as a class are known to act on the microbiome. nih.gov Furthermore, the demonstrated in-vitro antibacterial activity of chlorprothixene implies a direct interaction with gut microbes. nih.govmdpi.commdpi.com Key unanswered questions include: How does long-term chlorprothixene treatment alter the composition and function of the gut microbiome? Conversely, how do different baseline microbiome profiles influence the metabolism, efficacy, and toxicity of chlorprothixene in different individuals? Answering these questions could lead to novel strategies, such as probiotic co-administration or dietary interventions, to optimize treatment outcomes.

Compound Names Mentioned

Q & A

Q. How can researchers determine the receptor-binding profile of chlorprothixene experimentally?

Methodological Answer: Chlorprothixene’s receptor-binding affinities (Ki values) are quantified using radioligand displacement assays. For example, dopamine (D1, D2, D3, D5), histamine (H1), and serotonin (5-HT2, 5-HT6, 5-HT7) receptors are tested by incubating chlorprothixene with cell membranes expressing these receptors and labeled ligands (e.g., [³H]-spiperone for D2). Ki values are calculated using the Cheng-Prusoff equation to account for ligand concentration and IC50 values. Notably, chlorprothixene exhibits nanomolar affinity for D2 (2.96 nM) and 5-HT6 (3 nM) receptors, making it a potent multi-target antagonist .

Q. What analytical methods are commonly used to quantify chlorprothixene in pharmaceutical or biological samples?

Methodological Answer: UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC) are standard methods. For spectrophotometry, charge-transfer (CT) complexation with π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at 460 nm provides linear detection ranges validated per ICH Q2(R1) guidelines. HPLC with ultraviolet or amperometric detection is preferred for plasma monitoring, offering specificity for distinguishing chlorprothixene from its sulfoxide metabolite .

Q. How can the cis(Z)- and trans(E)-isomers of chlorprothixene be separated and characterized?

Methodological Answer: Isomer separation employs calixarene- or resorcinarene-bonded HPLC columns, exploiting differences in steric and electronic interactions. Computational tools like molecular dynamics (MD) simulations in aqueous solutions reveal structural differences: the cis(Z)-isomer’s side chain adopts a conformation enabling stronger dopamine receptor interactions, while the trans(E)-isomer’s electrostatic potential near the chlorine atom is reduced, correlating with lower activity .

Advanced Research Questions

Q. How can contradictory Ki values for chlorprothixene’s receptor interactions across studies be resolved?

Methodological Answer: Discrepancies arise from assay conditions (e.g., cell type, ligand concentration). To resolve them:

  • Standardize protocols using recombinantly expressed receptors (e.g., HEK-293 for human receptors).
  • Validate results with orthogonal methods (e.g., functional cAMP assays for D1/D5).
  • Use meta-analysis to compare datasets, adjusting for variables like temperature/pH. Evidence shows D2 Ki ranges from 2.96 nM (HEK-293) to 9.4 nM (COS-7), highlighting system-dependent variability .

Q. What computational approaches predict chlorprothixene’s pharmacological activity based on its structure?

Methodological Answer: Molecular docking and MD simulations model chlorprothixene’s interaction with targets like D2 and 5-HT6. For example, cis(Z)-chlorprothixene’s side-chain orientation in D2’s hydrophobic pocket enhances binding, while quantum mechanical calculations explain its higher electrostatic potential near the chlorine atom compared to the trans(E)-isomer. Machine learning tools (e.g., PTS) further predict off-target effects, such as H1 receptor antagonism .

Q. How does chlorprothixene induce apoptosis and autophagy in acute myeloid leukemia (AML) cells?

Methodological Answer: Chlorprothixene reduces oncofusion proteins (e.g., PML-RARα) via proteasomal degradation, activating apoptosis (caspase-3 cleavage) and autophagy (LC3-II accumulation). Experimental validation includes:

  • RNA-seq to identify perturbed pathways (e.g., cell cycle, oxidative stress).
  • Xenograft models to assess tumor growth inhibition.
  • Pharmacodynamic studies measuring BAX/BCL-2 ratios and autophagic flux .

Q. What strategies optimize chlorprothixene’s synthesis for high-purity research applications?

Methodological Answer: Key steps include:

  • Cyclization of 2-(4-chlorophenylthio)benzoic acid with PCl5/AlCl3 to form 2-chlorothioxantone.
  • Side-chain introduction via Grignard reaction, followed by dimethylamine addition.
  • Purification via recrystallization (melting point: 97–98°C) and HPLC to separate isomers. Purity (>98%) is confirmed by GC and NMR .

Q. How do drug-drug interactions (DDIs) between chlorprothixene and lithium/opioids influence experimental design?

Methodological Answer: In vivo studies should:

  • Monitor lithium plasma levels (risk of toxicity) using atomic absorption spectroscopy.
  • Reduce opioid doses by 50% to avoid synergistic sedation.
  • Use electroencephalography (EEG) to detect seizure risks with tramadol co-administration.
  • Include aged rodent models to assess delirium risks from cholinergic interactions .

Methodological Notes

  • References: Citations follow numbered evidence (e.g., = ).
  • Validation: Analytical methods must comply with ICH Q2(R1) for linearity, LOD, and precision.
  • Ethics: Preclinical studies require IACUC approval; human trials need informed consent and plasma monitoring protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Chloro-9-(3-(dimethylamino)propylidene)thioxanthene, hydrochloride
Reactant of Route 2
trans-2-Chloro-9-(3-(dimethylamino)propylidene)thioxanthene, hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。